molecular formula C19H15ClO B15600333 (2-Chlorophenyl)diphenyl-methanol-d5

(2-Chlorophenyl)diphenyl-methanol-d5

カタログ番号: B15600333
分子量: 299.8 g/mol
InChIキー: KTVAHLGKTSPDOG-MBRJKSRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2-Chlorophenyl)diphenyl-methanol-d5 is a useful research compound. Its molecular formula is C19H15ClO and its molecular weight is 299.8 g/mol. The purity is usually 95%.
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特性

分子式

C19H15ClO

分子量

299.8 g/mol

IUPAC名

(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol

InChI

InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H/i1D,3D,4D,9D,10D

InChIキー

KTVAHLGKTSPDOG-MBRJKSRSSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterium-labeled form of (2-Chlorophenyl)diphenyl-methanol. The incorporation of five deuterium (B1214612) atoms into one of the phenyl rings makes it a valuable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis. Its non-labeled counterpart is known to be an impurity in the synthesis of the antifungal drug Clotrimazole and exhibits weak calcium channel blocking and antifungal properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in analytical methodologies.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the unlabeled compound is included for comparison.

PropertyThis compound(2-Chlorophenyl)diphenyl-methanol (unlabeled)
Molecular Formula C₁₉H₁₀D₅ClOC₁₉H₁₅ClO
Molecular Weight 299.81 g/mol 294.77 g/mol
CAS Number 1219802-30-866774-02-5
Appearance White to off-white solidWhite to off-white solid
Melting Point Not available91-92 °C
Boiling Point Not available144-146 °C at 0.01 Torr
Purity Typically >98% (by GC)>99% (by GC)[1]

Analytical Data

¹H NMR Data (Unlabeled) in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.60-7.62m2HAromatic protons
7.21-7.41m8HAromatic protons
6.23d, J = 3.2 Hz1HMethine proton
2.37s1HHydroxyl proton

Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated phenyl ring would be absent.

¹³C NMR Data (Unlabeled) in CDCl₃

Chemical Shift (ppm)
143.1
132.54
131.6
129.60
129.4
128.80
128.52
128.4
128.07
127.82
127.2
127.15
126.98
126.4
72.70

Note: In the ¹³C NMR spectrum of this compound, the signals for the deuterated phenyl carbons would show splitting due to C-D coupling and would be significantly broader and likely have a lower intensity.

Mass Spectrometry Data

CompoundKey m/z FragmentsInterpretation
This compound300/302 [M+H]⁺Molecular ion peak (with chlorine isotope pattern)
223[M - C₆D₅]⁺
183[C₁₃H₁₀Cl]⁺
105[C₇H₅O]⁺
(2-Chlorophenyl)diphenyl-methanol295/297 [M+H]⁺Molecular ion peak (with chlorine isotope pattern)
218[M - C₆H₅]⁺
183[C₁₃H₁₀Cl]⁺
105[C₇H₅O]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction, a common method for forming carbon-carbon bonds. This protocol is adapted from the synthesis of similar non-deuterated benzhydrols.

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene-d5 in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene-d5 solution to the magnesium and gently heat to initiate the reaction (disappearance of the iodine color and bubbling).

    • Once the reaction starts, add the remaining bromobenzene-d5 solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenyl-d5-magnesium bromide).

  • Reaction with Ketone:

    • Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 2-chlorobenzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Use as an Internal Standard in GC-MS Analysis

This compound is an ideal internal standard for the quantification of (2-Chlorophenyl)diphenyl-methanol or structurally related compounds in various matrices.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards of the analyte of interest at known concentrations.

    • Spike each calibration standard and the unknown samples with a fixed amount of the this compound internal standard solution to achieve a final concentration that is within the linear range of the instrument and similar to the expected analyte concentration.

  • Sample Preparation (e.g., from a biological matrix):

    • To the sample, add the internal standard solution.

    • Perform a sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared samples onto a GC-MS system.

    • Develop a suitable GC temperature program to achieve good chromatographic separation of the analyte and the internal standard.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

The unlabeled compound, (2-Chlorophenyl)diphenyl-methanol, is an impurity of Clotrimazole. Clotrimazole's primary mechanism of action is the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. This disruption of the cell membrane leads to the antifungal effect. While (2-Chlorophenyl)diphenyl-methanol itself is a weak antifungal, its mechanism is presumed to follow a similar pathway.

Antifungal_Mechanism Simplified Antifungal Mechanism of Action Clotrimazole Clotrimazole / (2-Chlorophenyl)diphenyl-methanol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Clotrimazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Fungal_cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_cell_membrane Maintains Cell_lysis Fungal Cell Lysis Fungal_cell_membrane->Cell_lysis Disruption leads to

Caption: Antifungal mechanism of (2-Chlorophenyl)diphenyl-methanol.

The following diagram illustrates a typical workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound Start Start Materials: - Bromobenzene-d5 - Magnesium - 2-Chlorobenzophenone Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Reaction Reaction with Ketone Grignard_Formation->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow.

This diagram shows the general workflow for using this compound as an internal standard in a quantitative analysis.

Analytical_Workflow Analytical Workflow using this compound Sample_Prep Sample Preparation: - Add Internal Standard - Extraction GCMS_Analysis GC-MS Analysis (SIM Mode) Sample_Prep->GCMS_Analysis Data_Processing Data Processing: - Peak Integration - Area Ratio Calculation GCMS_Analysis->Data_Processing Calibration Calibration Curve Generation Data_Processing->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Analytical workflow.

References

Molecular weight and formula of (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated analog of a clotrimazole-related compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies. This document details the physicochemical properties, synthesis of its non-deuterated precursor, and its primary application as an internal standard in quantitative analysis.

Physicochemical Properties

This compound is a stable isotope-labeled form of (2-Chlorophenyl)diphenylmethanol. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is essential for its use in mass spectrometry-based assays.

PropertyValue
Molecular Formula C19H10D5ClO[1]
Molecular Weight 299.81 g/mol [1]
Appearance White to off-white solid
Purity (typical) ≥98%

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] In bioanalytical methods, an ideal internal standard co-elutes with the analyte of interest, has the same extraction recovery, and a similar ionization response in mass spectrometry.[3] Deuterated standards are considered the "gold standard" for LC-MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, allowing for accurate correction of variations during sample preparation and analysis.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and reliable bioanalytical methods.[3]

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative LC-MS analysis.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC Inject Extract MS Mass Spectrometry Detection LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve

Quantitative analysis workflow.

Experimental Protocols

While a specific synthesis protocol for the deuterated compound is not publicly available, the following section details the synthesis of the non-deuterated precursor, (2-Chlorophenyl)diphenylmethanol. This compound is often used as a starting material for the synthesis of clotrimazole (B1669251) and its analogs.

Synthesis of (2-Chlorophenyl)diphenylmethanol

A common method for the synthesis of (2-Chlorophenyl)diphenylmethanol involves a Grignard reaction.

Materials:

Procedure:

  • A solution of 2-chlorobenzophenone in an anhydrous ether or THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • A solution of phenylmagnesium bromide in ether or THF is added dropwise to the stirred solution of 2-chlorobenzophenone.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude (2-Chlorophenyl)diphenylmethanol can be purified by recrystallization or column chromatography.

The following diagram outlines the key steps in this synthesis.

G Synthesis of (2-Chlorophenyl)diphenylmethanol Reactants 2-Chlorobenzophenone + Phenylmagnesium Bromide Grignard Grignard Reaction (Anhydrous Ether/THF) Reactants->Grignard Quench Quenching (Saturated NH4Cl) Grignard->Quench Workup Extraction & Drying Quench->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product (2-Chlorophenyl)diphenylmethanol Purification->Product

Synthesis of the non-deuterated precursor.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard enables the development of highly accurate and precise quantitative analytical methods. While this guide provides an overview of its properties and applications, specific experimental conditions for its use should be optimized for each individual assay.

References

A Technical Guide to the Structural Elucidation of (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed overview of the analytical methodologies and data interpretation used to confirm the chemical structure of (2-Chlorophenyl)diphenyl-methanol-d5. Given its role as a stable isotope-labeled internal standard, rigorous structural verification is paramount for its application in quantitative analyses.[1]

Introduction

This compound is the deuterium-labeled analog of (2-Chlorophenyl)diphenylmethanol. Stable isotope labeling is a critical technique in drug development and metabolism studies, where compounds like this serve as internal standards for highly accurate quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] The introduction of five deuterium (B1214612) atoms onto one of the phenyl rings creates a molecule that is chemically identical to the parent compound but mass-shifted, allowing it to be distinguished and used as a precise reference.

This guide outlines the comprehensive spectroscopic analysis required to verify the molecular structure, including the confirmation of the molecular weight, the position of the chloro-substituent, and the specific localization of the deuterium atoms. The analytical workflow combines Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Experimental Protocols

The structural confirmation of this compound relies on a suite of spectroscopic techniques. Below are the detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H (Proton) and ¹³C (Carbon-13) NMR are essential.

  • Sample Preparation: Approximately 5-10 mg of the this compound standard is dissolved in 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A trace amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 512 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 10-100 µg/mL.[2] The solution must be free of non-volatile salts or buffers, which can interfere with ionization.[2]

  • Instrumentation: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap instrument) coupled with an ionization source is used. Electron Ionization (EI) is a common technique for causing predictable fragmentation.[3]

  • Ionization: For EI-MS, the sample is introduced into a high-vacuum chamber and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[4]

  • Analysis: The resulting ions (the molecular ion and any fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[3][5]

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z value. The peak with the highest m/z generally corresponds to the molecular ion, confirming the molecular weight. Other peaks represent fragment ions, which provide clues about the molecule's structure.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

  • Data Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Data Presentation and Interpretation

The structural elucidation is achieved by combining the data from the described techniques. As specific spectral data for the d5-labeled compound is not publicly available, the following data is inferred based on published spectra of the non-deuterated analog, (2-Chlorophenyl)diphenylmethanol.

Mass Spectrometry Data

The primary role of MS is to confirm the successful incorporation of five deuterium atoms.

IonDescriptionExpected m/z
[M]⁺• Molecular Ion 299.1
[M-H₂O]⁺•Loss of water from the molecular ion281.1
[C₁₃H₄D₅Cl]⁺Loss of the phenyl group and hydroxyl radical206.1
[C₁₃H₉Cl]⁺Loss of the deuterated phenyl group and hydroxyl201.0
[C₇H₄Cl]⁺Chlorophenyl fragment111.0
[C₆D₅]⁺Deuterated phenyl fragment82.1

Interpretation: The key observation is the molecular ion peak at m/z 299.1, which is 5 mass units higher than the molecular weight of the non-deuterated analog (294.8 g/mol ).[7] This mass shift directly confirms the incorporation of five deuterium atoms. The fragmentation pattern, showing losses of characteristic groups, further supports the overall benzhydrol structure.

NMR Spectroscopic Data (Solvent: CDCl₃)

NMR provides definitive proof of the atomic arrangement and confirms the location of the deuterium labeling.

¹H NMR Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20Multiplet9HAromatic Protons (unlabeled phenyl and chlorophenyl rings)
~5.85Singlet1HHydroxyl Proton (-OH)

¹³C NMR Data

Chemical Shift (δ ppm)Assignment
~144-142Quaternary Carbons (unlabeled & chlorophenyl rings)
~133-126Aromatic Carbons (unlabeled & chlorophenyl rings)
~82.0Methanol Carbon (-C-OH)
~128-126Deuterated Phenyl Carbons (signals are expected to be of lower intensity and may show C-D coupling)

Interpretation: The ¹H NMR spectrum is the most telling piece of evidence for the deuteration pattern. Compared to the non-deuterated analog, which shows signals for 14 aromatic protons, the spectrum of the d5 compound would integrate to only 9 aromatic protons. The complete absence of signals attributable to one of the phenyl rings confirms that it is perdeuterated. The ¹³C NMR spectrum supports this, showing the expected signals for the two unlabeled rings and the central carbinol carbon.

Infrared (IR) Spectroscopy Data

IR confirms the presence of the key hydroxyl functional group.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3600 - 3200O-H Stretch (Broad)Alcohol (-OH)
~3100 - 3000C-H Stretch (Aromatic)Aromatic Ring
~1600, ~1480C=C StretchAromatic Ring
~1050C-O StretchAlcohol (-OH)
~750C-Cl StretchAryl Halide

Interpretation: The most significant feature in the IR spectrum is the broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol.[7][8] This peak definitively confirms the presence of the hydroxyl group and distinguishes the compound from its synthetic precursor, a ketone, which would show a strong C=O stretch around 1700 cm⁻¹.

Visualization of Analytical Workflow

The logical flow of the structural elucidation process can be visualized as follows.

G Structural Elucidation Workflow for this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample Compound Sample MS Mass Spectrometry (MS) Sample->MS Analysis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR Infrared (IR) Spectroscopy Sample->IR Analysis MS_Data Molecular Weight: 299.1 Confirms D5 Labeling MS->MS_Data Yields NMR_Data Absence of 5 Ar-H signals Confirms Phenyl-d5 Location NMR->NMR_Data Yields IR_Data Broad O-H stretch (~3400 cm⁻¹) Confirms Hydroxyl Group IR->IR_Data Yields Conclusion Structure Confirmed MS_Data->Conclusion Corroborates NMR_Data->Conclusion Corroborates IR_Data->Conclusion Corroborates

References

Technical Guide: (2-Chlorophenyl)diphenyl-methanol-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated stable isotope-labeled internal standard. It is intended for researchers in analytical chemistry, pharmacology, and drug development. This document covers commercial suppliers, key technical specifications, and detailed protocols for its application in quantitative analysis, particularly in pharmacokinetic studies and impurity testing.

Introduction

This compound is the deuterium-labeled form of (2-Chlorophenyl)diphenylmethanol. Stable isotope-labeled compounds are essential tools in analytical chemistry, offering a superior method for quantification when used with mass spectrometry. Because its physicochemical properties are nearly identical to the unlabeled analyte, a deuterated standard co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[1] This allows it to serve as an ideal internal standard for correcting variations during sample preparation and analysis, leading to highly accurate and precise measurements.[1][2]

One primary application for this compound is as an internal standard for the quantification of its unlabeled analogue, which is a known impurity of the broad-spectrum antifungal drug, Clotrimazole.[3][4] The unlabeled compound is designated as "Clotrimazole Impurity A" or "Clotrimazole Related Compound A".[3][4] Furthermore, due to its structural properties, this compound is widely used in pharmacokinetic and drug metabolism studies as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

Commercial Suppliers and Technical Data

Several specialized chemical suppliers offer this compound for research purposes. The following tables summarize the available technical data for both the deuterated and unlabeled compounds.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberIsotopic EnrichmentAdditional Notes
CDN IsotopesD-658299 atom % DSynonym: 2-Chlorotrityl Alcohol-d5.[6]
MedChemExpressHY-121914SNot specifiedLabeled as a stable isotope product.[5]
SmoleculeS14503571Not specifiedProvides IUPAC name and SMILES.[7]

Table 2: Chemical and Physical Properties

PropertyValue (Deuterated, d5)Value (Unlabeled)Source(s)
CAS Number 1219802-30-866774-02-5[6][8]
Molecular Formula C₁₉H₁₀D₅ClOC₁₉H₁₅ClO[7][8]
Molecular Weight ~299.81 g/mol 294.77 g/mol [6][8]
Appearance White to Off-White SolidWhite Solid[8][9]
Purity (Typical) >98% (Chemical)99.56% (GC), 99.83% (HPLC)[8][9]
Storage Room Temperature / -20°C (Powder)2-8°C / -20°C (Powder)[6][8]

Experimental Protocols

The primary application of this compound is as an internal standard (IS) in LC-MS/MS-based bioanalytical assays. The following are representative protocols for sample preparation and analysis.

Sample Preparation: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a common, rapid method for extracting small molecules from biological matrices like plasma.[10]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound working solution (in Acetonitrile)

  • Acetonitrile (B52724) (ACN), LC-MS grade, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and centrifuge

Methodology:

  • Sample Aliquoting : Thaw frozen plasma samples on ice. Once thawed, vortex gently to ensure homogeneity. Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[2]

  • Internal Standard Spiking : Add a small volume (e.g., 10-20 µL) of the this compound working solution to the plasma sample. This step should be performed for all samples, including calibration standards and quality controls (QCs), but not for blank matrix samples.[2]

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of ACN to plasma).[2]

  • Vortexing : Cap the tube and vortex vigorously for at least 1 minute to ensure thorough mixing and complete protein denaturation.[2]

  • Centrifugation : Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[2][10]

  • Supernatant Transfer : Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial or a 96-well plate for analysis.[2]

  • Evaporation & Reconstitution (Optional) : For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.[10]

LC-MS/MS Analysis Protocol

This is a general protocol and should be optimized for the specific analyte and instrumentation used.

Instrumentation:

  • UPLC or HPLC System (e.g., Agilent, Waters)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters)

  • C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm)[2]

LC Conditions:

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid[2]

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • Gradient : A typical starting condition would be 95% A, followed by a linear gradient to 95% B, a wash step, and re-equilibration. The gradient must be optimized to ensure chromatographic separation from matrix components.

MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode : Electrospray Ionization, Positive (ESI+)

  • Analysis Mode : Multiple Reaction Monitoring (MRM)

  • MRM Transitions : Specific precursor-to-product ion transitions must be determined for both the unlabeled analyte and the d5-labeled internal standard. For example:

    • Analyte (Unlabeled) : m/z 277.1 → 165.2 (Example for Clotrimazole, a related structure)[11]

    • Internal Standard (d5-labeled) : The precursor ion will be ~5 Da higher than the unlabeled analyte. The product ion may or may not shift, depending on the fragmentation pattern. This must be determined empirically via infusion.

  • Data Analysis : The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[2]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows involving this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with (2-Chlorophenyl)diphenyl- methanol-d5 (IS) Sample->Spike Add known amount of IS Extract Protein Precipitation or LLE Spike->Extract Supernatant Isolate Supernatant Extract->Supernatant LC LC Separation Supernatant->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_drug Drug Product cluster_impurity Impurity Analysis Clotrimazole Clotrimazole (API) Impurity (2-Chlorophenyl)diphenylmethanol (Clotrimazole Impurity A) Clotrimazole->Impurity Contains as impurity Method LC-MS/MS Quantitative Method Impurity->Method Analyte IS This compound (Internal Standard) IS->Method Reference for Quantification

Caption: Logical relationship for impurity quantification.

References

Navigating the Solubility Landscape of (2-Chlorophenyl)diphenyl-methanol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. A solute's ability to dissolve in a solvent is governed by the similarity of their intermolecular forces. Polar solvents, capable of hydrogen bonding and dipole-dipole interactions, tend to dissolve polar solutes. Conversely, nonpolar solvents, which interact primarily through weaker van der Waals forces, are more effective at dissolving nonpolar solutes.

(2-Chlorophenyl)diphenylmethanol is a molecule of moderate polarity. The presence of a hydroxyl (-OH) group and a chlorine atom introduces polarity and the potential for hydrogen bonding. However, the three phenyl rings contribute significant nonpolar character to the molecule. This amphiphilic nature suggests that its solubility will be nuanced across a range of organic solvents.

Impact of Deuteration on Solubility

It is crucial to recognize that the deuteration of a molecule can alter its physicochemical properties, including solubility. The replacement of hydrogen with deuterium (B1214612) can lead to subtle changes in bond polarity, molecular volume, and intermolecular interactions. For instance, studies on other deuterated compounds, such as flurbiprofen-d8, have demonstrated a notable increase in aqueous solubility compared to their non-deuterated counterparts. Therefore, the solubility data for (2-Chlorophenyl)diphenylmethanol should be considered an approximation for the deuterated analogue, and experimental verification is highly recommended.

Solubility Profile of (2-Chlorophenyl)diphenylmethanol

Based on available data, the qualitative solubility of the non-deuterated compound, (2-Chlorophenyl)diphenylmethanol, in several common organic solvents is summarized below.

SolventChemical FormulaTypeQualitative Solubility
ChloroformCHCl₃HalogenatedSlightly Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble / Slightly Soluble
MethanolCH₃OHPolar ProticSlightly Soluble

Disclaimer: This table represents the qualitative solubility of the non-deuterated compound, (2-Chlorophenyl)diphenylmethanol. The solubility of (2-Chlorophenyl)diphenyl-methanol-d5 may vary.

Experimental Protocol for Determining Equilibrium Solubility

To obtain quantitative solubility data, the shake-flask method is a widely accepted and robust technique. The following protocol outlines a general procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G A Preparation of Saturated Solution B Equilibration (Shaking at constant T) A->B C Separation of Undissolved Solid (Centrifugation) B->C D Sample Collection & Filtration C->D E Sample Dilution D->E F Quantification (e.g., HPLC) E->F G Data Analysis & Solubility Calculation F->G H Final Solubility Value (e.g., mg/mL) G->H

Figure 1: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, the qualitative information for its non-deuterated counterpart provides a valuable starting point for researchers. The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility measurements. By understanding the solubility characteristics of this deuterated compound, scientists and drug development professionals can better design and interpret experiments, leading to more effective and efficient research outcomes. It is strongly recommended that researchers perform their own solubility assessments to account for the potential effects of deuteration and to ensure the accuracy of their work.

A Technical Guide to Determining the Isotopic Purity of (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for their effective use as internal standards, tracers in metabolic studies, or as active pharmaceutical ingredients with altered pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated analog of a known antifungal compound and a potential calcium channel blocker.[3][4]

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, this typically involves the substitution of five hydrogen atoms with deuterium (B1214612) on one of the phenyl rings. High isotopic purity is crucial as the presence of unlabeled or partially labeled molecules can interfere with analytical measurements and impact the interpretation of experimental results.

This compound is the deuterated form of (2-Chlorophenyl)diphenylmethanol.[2] The non-deuterated compound is a known impurity of the antifungal agent Clotrimazole.[5][6] The deuterated version is valuable as an internal standard in quantitative analyses using techniques like NMR, GC-MS, or LC-MS.[2]

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a sensitive technique that can distinguish between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratio (m/z).

Experimental Protocol: Isotopic Purity of this compound by LC-HRMS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working solutions ranging from 1 µg/mL to 100 ng/mL.

    • Prepare a corresponding set of solutions for the non-deuterated standard, (2-Chlorophenyl)diphenylmethanol.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is required.[8]

    • Scan Mode: Full scan mode over a mass range that includes the expected m/z values of the protonated deuterated and non-deuterated molecules (e.g., m/z 250-350).

    • Resolution: Set the instrument to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical exact masses of the protonated non-deuterated molecule ([M+H]⁺) and the fully deuterated molecule ([M+D]⁺ or [M-H+2D]⁺, depending on the deuteration pattern and ionization).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      where Area(dx) is the peak area of the molecule with 'x' deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to quantify the level of deuteration at specific sites within a molecule.[7]

Experimental Protocol: Isotopic Purity of this compound by NMR

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., CDCl₃, Acetone-d₆).

    • Add a known amount of an internal standard with a distinct NMR signal if quantitative analysis is desired.

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons on the non-deuterated phenyl ring and any residual proton signals on the deuterated phenyl ring.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signals on the deuterated ring to the integrals of the protons on the non-deuterated rings.

  • ²H NMR Spectroscopy:

    • Acquire a quantitative ²H NMR spectrum.

    • This spectrum will show signals for the deuterium atoms.

    • The presence of a single, sharp signal corresponding to the deuterated phenyl ring is indicative of high isotopic purity at that position.

  • Data Analysis:

    • For ¹H NMR, the percentage of deuteration at a specific position can be calculated as:

    • A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[7]

Data Presentation

Quantitative data for the isotopic purity of this compound should be summarized in a clear and structured format.

Table 1: Isotopic Purity of this compound

Analytical MethodParameter MeasuredResult
LC-HRMS Isotopic Distribution (d0)< 0.5%
Isotopic Distribution (d1)< 1.0%
Isotopic Distribution (d2)< 1.5%
Isotopic Distribution (d3)< 2.0%
Isotopic Distribution (d4)< 5.0%
Isotopic Purity (d5) > 98.0%
¹H NMR Deuteration at Phenyl-d5 Ring> 99%
Chemical Purity By HPLC/UV (254 nm)> 99.5%

Note: The data presented in this table is illustrative and represents typical expected values for a high-purity standard. Actual values must be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of the isotopic and chemical purity of this compound.

G cluster_0 Sample Preparation cluster_2 Data Processing & Reporting Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions LC-HRMS LC-HRMS Working Solutions->LC-HRMS HPLC-UV HPLC-UV Working Solutions->HPLC-UV NMR Sample NMR Sample NMR Spectroscopy NMR Spectroscopy NMR Sample->NMR Spectroscopy Isotopic Purity Calculation Isotopic Purity Calculation LC-HRMS->Isotopic Purity Calculation NMR Spectroscopy->Isotopic Purity Calculation Chemical Purity Calculation Chemical Purity Calculation HPLC-UV->Chemical Purity Calculation Certificate of Analysis Certificate of Analysis Isotopic Purity Calculation->Certificate of Analysis Chemical Purity Calculation->Certificate of Analysis

Workflow for Purity Determination

Conclusion

The determination of the isotopic purity of this compound requires a multi-faceted analytical approach. High-resolution mass spectrometry provides a detailed overview of the isotopic distribution, while NMR spectroscopy offers insights into the site-specificity of deuteration. By following rigorous experimental protocols and employing a systematic workflow, researchers can confidently ascertain the quality of their deuterated standards, ensuring the accuracy and reliability of their scientific investigations.

References

Methodological & Application

Application Notes and Protocols for (2-Chlorophenyl)diphenyl-methanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterated form of (2-Chlorophenyl)diphenyl-methanol. It is utilized as an internal standard in quantitative analytical studies employing nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of stable heavy isotopes like deuterium (B1214612) has become valuable in drug development for quantitative analysis, as it can influence the pharmacokinetic and metabolic profiles of drug molecules.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard, particularly for the quantification of the atypical antipsychotic drug, lurasidone (B1662784), in biological matrices.

Principle of Internal Standardization

In analytical chemistry, an internal standard is a chemical substance that is added in a consistent amount to samples, calibration standards, and quality control samples. The internal standard is a compound with similar physicochemical properties to the analyte but is isotopically distinct, allowing it to be distinguished by mass spectrometry. The use of an internal standard corrects for the loss of analyte during sample preparation and analysis. Any variability in the analytical procedure, such as extraction efficiency and instrument response, affects both the analyte and the internal standard equally. Therefore, the ratio of the analyte signal to the internal standard signal is used for quantification, leading to improved accuracy and precision of the analytical method.

G cluster_0 Analytical Process cluster_1 Quantification Sample Sample Internal_Standard Add Known Amount of This compound Sample->Internal_Standard Step 1 Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Internal_Standard->Sample_Preparation Step 2 LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Step 3 Data_Processing Data Processing LC_MS_Analysis->Data_Processing Step 4 Analyte_Signal Measure Analyte Signal Data_Processing->Analyte_Signal IS_Signal Measure IS Signal Data_Processing->IS_Signal Ratio_Calculation Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio_Calculation IS_Signal->Ratio_Calculation Concentration_Determination Determine Analyte Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Logical workflow for the use of an internal standard in quantitative analysis.

Application: Quantification of Lurasidone in Biological Matrices

This compound is an ideal internal standard for the quantification of lurasidone in biological samples such as plasma due to its structural similarity and isotopic differentiation. Lurasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar depression.[3][4] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Mechanism of Action of Lurasidone

Lurasidone's therapeutic effects are primarily mediated through its high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, where it acts as an antagonist.[5] It also interacts with other receptors, which may contribute to its cognitive-enhancing effects.[5]

Lurasidone Lurasidone D2_Receptor Dopamine D2 Receptor Lurasidone->D2_Receptor Antagonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Lurasidone->5HT2A_Receptor Antagonist Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect 5HT2A_Receptor->Antipsychotic_Effect

Caption: Simplified signaling pathway for Lurasidone's mechanism of action.

Experimental Protocol: LC-MS/MS Quantification of Lurasidone in Rat Plasma

This protocol is adapted from established methods for lurasidone quantification and is suitable for use with this compound as an internal standard.[5][6]

Materials and Reagents
  • Lurasidone reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)[5]

  • Methanol (HPLC grade)[5]

  • Formic acid (analytical grade)

  • Rat plasma (or other biological matrix)[5]

  • Milli-Q or deionized water

Preparation of Solutions
  • Lurasidone Stock Solution (1 mg/mL): Accurately weigh and dissolve lurasidone in methanol.[5]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the lurasidone stock solution with acetonitrile to prepare working standard solutions at desired concentrations (e.g., 2 to 1000 ng/mL).[5]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.[5]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, or unknown sample), add 100 µL of the internal standard working solution.[5]

  • Add 300 µL of acetonitrile to induce protein precipitation.[5]

  • Vortex the mixture for 10 minutes.[5]

  • Centrifuge at 10,000 g for 10 minutes.[5]

  • Transfer an aliquot of the supernatant for LC-MS/MS analysis.[5]

G Start Start Plasma_Sample 50 µL Plasma Sample Start->Plasma_Sample Add_IS Add 100 µL Internal Standard Working Solution Plasma_Sample->Add_IS Add_Acetonitrile Add 300 µL Acetonitrile Add_IS->Add_Acetonitrile Vortex Vortex for 10 min Add_Acetonitrile->Vortex Centrifuge Centrifuge at 10,000 g for 10 min Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Inject into LC-MS/MS Collect_Supernatant->Analysis

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry parameters. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Octadecylsilica (C18), 5 µm, 2.0 x 50 mm[6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B 0.1% Formic acid in acetonitrile[6]
Flow Rate 0.7 mL/min[7]
Column Temperature 40°C[8]
Injection Volume 5 µL[3]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[5]
MRM Transition (Lurasidone) m/z 493.2 → 166.3[5]
MRM Transition (IS) To be determined by infusion of the IS solution
Collision Energy To be optimized for both analyte and IS
Dwell Time To be optimized for the number of MRM transitions
Data Analysis and Quantification
  • A calibration curve is constructed by plotting the ratio of the peak area of lurasidone to the peak area of the internal standard against the concentration of the lurasidone calibration standards.

  • The concentration of lurasidone in the unknown samples is then determined from the calibration curve using the measured peak area ratios.

  • The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[7]

Conclusion

This compound serves as a reliable internal standard for the bioanalytical quantification of lurasidone by LC-MS/MS. The detailed protocol provided herein offers a robust starting point for researchers and drug development professionals. The use of an appropriate internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis.

References

Application Note: Quantitative Determination of (2-Chlorophenyl)diphenyl-methanol-d5 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chlorophenyl)diphenyl-methanol is a known impurity and metabolite of Clotrimazole, an antifungal medication.[1][2][3] Its deuterated analog, (2-Chlorophenyl)diphenyl-methanol-d5, serves as an ideal internal standard for quantitative bioanalytical methods, ensuring high accuracy and precision in drug development and clinical research.[4] This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for pharmacokinetic studies and toxicological assessments.

Analytical Method

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of this compound in human plasma. The methodology involves a straightforward protein precipitation extraction procedure followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from the plasma matrix.[5]

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • This compound stock solution (1 mg/mL in methanol)

    • Internal Standard (IS) working solution (e.g., a structural analog or a stable isotope-labeled version of a related compound, concentration to be optimized)

    • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Procedure:

    • Thaw plasma samples to room temperature.

    • Spike 100 µL of plasma with the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).[6]

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting from a lower percentage of mobile phase B, increasing to a higher percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: The precursor and product ions for this compound would need to be determined by direct infusion of a standard solution. Based on the non-deuterated compound's molecular weight of approximately 294.8 g/mol [8], the deuterated version (d5) would have a higher mass. The fragmentation pattern would be similar to the non-deuterated compound.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

    • Collision Energy: Optimized for the specific MRM transition.

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Matrix Effect (%) 90 - 110%
Recovery (%) > 85%

Note: The data presented in this table are representative and should be confirmed during method validation.

Visualizations

Diagram 1: Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Diagram 2: Logical Relationships in Method Development

Caption: Key components of the LC-MS/MS method development process.

References

Application Note: Quantitative Analysis of (2-Chlorophenyl)diphenylmethanol in Pharmaceutical Samples using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol, a known impurity and degradation product of the active pharmaceutical ingredient (API) Clotrimazole. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with (2-Chlorophenyl)diphenyl-methanol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The use of a SIL-IS is crucial for correcting potential variations during sample preparation and analysis.[1] This method is particularly suited for quality control in pharmaceutical manufacturing and for stability testing of Clotrimazole formulations.

Introduction

(2-Chlorophenyl)diphenylmethanol is recognized as "Clotrimazole Impurity A" or "Clotrimazole Related Compound A" in various pharmacopeias.[2][3][4][5] Monitoring its presence and concentration in Clotrimazole API and finished products is essential for ensuring the safety and efficacy of the medication. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the trace-level quantification of such impurities. The incorporation of a deuterated internal standard, this compound, which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio, provides superior accuracy by compensating for matrix effects and variability in sample injection and ionization.

Experimental Protocols

Materials and Reagents
  • Analytes: (2-Chlorophenyl)diphenylmethanol (Clotrimazole Impurity A)

  • Internal Standard: this compound

  • Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (MeOH), HPLC grade

  • Gases: Helium (carrier gas, 99.999% purity)

Preparation of Standard Solutions

Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

Analyte Stock Solution (A Stock): Accurately weigh 10 mg of (2-Chlorophenyl)diphenylmethanol and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the A Stock into vials. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute each vial with 1 mL of the working internal standard solution (a 1:100 dilution of IS Stock in DCM, resulting in a 10 µg/mL concentration). This ensures a constant concentration of the internal standard across all calibration levels.

Sample Preparation

Accurately weigh 100 mg of the Clotrimazole API or cream formulation into a centrifuge tube. Add 10 mL of dichloromethane and vortex for 5 minutes to dissolve/extract the analyte. Centrifuge at 4000 rpm for 10 minutes. Transfer 100 µL of the supernatant to a GC vial. Add 900 µL of the 10 µg/mL internal standard solution in DCM.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Splitless mode, 280 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 230 °C

  • MS Mode: Selected Ion Monitoring (SIM)

SIM Parameters:

  • (2-Chlorophenyl)diphenylmethanol: m/z 259.1 (quantifier), 181.1, 77.1 (qualifiers)

  • This compound: m/z 264.1 (quantifier), 186.1, 82.1 (qualifiers)

Data Presentation

Quantitative Data Summary

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity, precision, and accuracy of the method were evaluated.

Calibration LevelAnalyte Conc. (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
10.115,4321,510,8760.0102
20.578,9871,523,4500.0518
31.0155,6541,515,9870.1027
45.0798,5431,530,1120.5219
510.01,587,4321,525,6781.0405
625.03,954,3211,519,8762.6017

Table 1: Calibration Curve Data

ParameterValue
Linearity (R²) 0.9995
Limit of Quantitation (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95-105%

Table 2: Method Validation Summary

Visualizations

Experimental Workflow

GC-MS Analysis Workflow GC-MS Analysis Workflow for (2-Chlorophenyl)diphenylmethanol cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Solutions Prepare Analyte and IS Stock Solutions Calibration_Standards Create Calibration Curve Standards Standard_Solutions->Calibration_Standards Spiking Spike Samples and Standards with IS Calibration_Standards->Spiking Sample_Preparation Extract Analyte from Sample Matrix Sample_Preparation->Spiking GC_Injection Inject 1 µL into GC-MS Spiking->GC_Injection GC_Separation Chromatographic Separation on HP-5ms Column GC_Injection->GC_Separation MS_Detection MS Detection in SIM Mode GC_Separation->MS_Detection Peak_Integration Integrate Peak Areas of Analyte and IS MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for the quantitative GC-MS analysis.

Analyte-Internal Standard Relationship

Analyte_IS_Relationship Analyte and Internal Standard Relationship Analyte (2-Chlorophenyl)diphenylmethanol (Analyte) GC Gas Chromatography Analyte->GC Quantification Accurate Quantification Analyte->Quantification IS This compound (Internal Standard) IS->GC IS->Quantification Correction for Variability MS Mass Spectrometry GC->MS Co-elution MS->Quantification Mass-based Discrimination

Caption: Logical relationship between analyte and internal standard.

Conclusion

The developed GC-MS method using this compound as an internal standard is highly suitable for the accurate and precise quantification of (2-Chlorophenyl)diphenylmethanol in pharmaceutical samples. The method demonstrates excellent linearity, sensitivity, and accuracy, making it a valuable tool for quality control and regulatory compliance in the pharmaceutical industry.

References

Application Note: Quantification of Clotrimazole Impurity A using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotrimazole is a widely used broad-spectrum antifungal agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Clotrimazole Impurity A, chemically known as (2-Chlorophenyl)diphenylmethanol, is a known related substance that must be monitored and quantified according to regulatory guidelines.[1][2][3] This application note details a robust and accurate method for the quantification of Clotrimazole Impurity A in drug substances and formulations using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard for quantitative analysis by LC-MS.[4][5] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4] This co-eluting internal standard effectively compensates for variations in sample matrix, extraction recovery, and instrument response, leading to enhanced precision and accuracy.[4][6] This method is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances and products.[7][8][9][10]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Clotrimazole Impurity A using a deuterated internal standard.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Weigh Clotrimazole Sample sample_prep Prepare Sample Solution (Sample + IS) prep_start->sample_prep stock_impA Prepare Impurity A Stock Solution working_std Prepare Calibration Standards (Impurity A + IS) stock_impA->working_std stock_is Prepare Deuterated IS Stock Solution stock_is->working_std stock_is->sample_prep injection Inject Samples and Standards into LC-MS/MS working_std->injection sample_prep->injection Transfer to Autosampler separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Integrate Peak Areas (Analyte and IS) detection->peak_integration Acquire Data ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Impurity A in Sample calibration_curve->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantification of Clotrimazole Impurity A.

Experimental Protocols

Materials and Reagents
  • Clotrimazole Impurity A reference standard ((2-Chlorophenyl)diphenylmethanol)

  • Clotrimazole Impurity A-d5 (deuterated internal standard, phenyl-d5)

  • Clotrimazole drug substance/product for analysis

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)[1][11]

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is required.

  • HPLC System: Ultimate 3000 or equivalent[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Zorbax C18 (100 x 4.6 mm, 3.5 µm) or equivalent[1][12]

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 0.8 mL/min
Column Temperature 40°C[13]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium
MRM Transitions See Table 2

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
5.01090
7.01090
7.17030
10.07030

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDwelling Time (ms)DP (V)CE (V)CXP (V)
Clotrimazole Impurity A 295.1165.1150603510
Impurity A-d5 (IS) 300.1170.1150603510

(DP: Declustering Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential. These values may require optimization for the specific instrument used.)

Preparation of Solutions
  • Impurity A Stock (100 µg/mL): Accurately weigh 10 mg of Clotrimazole Impurity A reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1][12]

  • Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 10 mg of Clotrimazole Impurity A-d5 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Dilute 1 mL of the IS Stock solution to 100 mL with a 50:50 mixture of methanol and water (diluent).

  • Prepare a series of calibration standards by spiking appropriate amounts of the Impurity A Stock solution into volumetric flasks. Add a fixed amount of the Working Internal Standard solution to each flask and dilute to volume with the diluent. The final concentration of the IS in each standard should be constant (e.g., 100 ng/mL). A suggested range for Impurity A is 1-200 ng/mL.

  • Accurately weigh a sample of Clotrimazole drug substance or product equivalent to 25 mg of Clotrimazole into a 50 mL volumetric flask.[11]

  • Add 2.5 mL of the Working Internal Standard solution (1 µg/mL).

  • Add approximately 30 mL of methanol, sonicate for 10 minutes to dissolve.[1]

  • Dilute to volume with methanol.

  • Filter an aliquot through a 0.45 µm nylon syringe filter before transferring to an HPLC vial for analysis.[11]

Data Presentation and Results

The method was validated according to ICH guidelines for linearity, accuracy, precision, and limit of quantification (LOQ).

Linearity

A linear relationship was established between the peak area ratio (Impurity A / Impurity A-d5) and the concentration of Impurity A.

Table 3: Linearity Data for Clotrimazole Impurity A

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.025
5.00.128
10.00.255
50.01.275
100.02.549
200.05.102
Correlation (r²) >0.999
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels. Precision was evaluated by calculating the relative standard deviation (%RSD) for six replicate preparations.

Table 4: Accuracy and Precision Data

Spike LevelConcentration (ng/mL)Mean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LOQ1.098.54.25.1
Low10.0101.22.53.1
Medium100.099.81.82.2
High200.0100.51.51.9
Limit of Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (%RSD < 20%).

Table 5: Method Sensitivity

ParameterResult
LOQ 1.0 ng/mL
LOD 0.3 ng/mL

Signaling Pathways and Logical Relationships

The logical relationship for quantification using an internal standard is straightforward and is depicted below.

quantification_logic cluster_measurement Instrument Measurement cluster_calculation Calculation cluster_calibration Calibration cluster_result Final Result Analyte_Response Analyte Peak Area (A_analyte) Ratio Calculate Area Ratio (R = A_analyte / A_is) Analyte_Response->Ratio IS_Response IS Peak Area (A_is) IS_Response->Ratio Cal_Curve Plot Ratio (R) vs. Concentration (y = mx + c) Ratio->Cal_Curve Final_Conc Determine Unknown Concentration Cal_Curve->Final_Conc

Caption: Logic diagram for internal standard quantification.

Conclusion

This application note presents a highly selective, sensitive, and accurate LC-MS/MS method for the quantification of Clotrimazole Impurity A. The use of a deuterated internal standard ensures reliable results by correcting for potential matrix effects and variability in sample processing. The method is validated to be linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry and for supporting regulatory submissions.

References

Application of (2-Chlorophenyl)diphenyl-methanol-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites in biological matrices is paramount for accurately characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for these studies due to its high sensitivity, selectivity, and speed. However, the accuracy of LC-MS/MS data can be influenced by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.

To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). (2-Chlorophenyl)diphenyl-methanol-d5 is the deuterium-labeled analog of (2-Chlorophenyl)diphenylmethanol and serves as an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar compounds in pharmacokinetic studies.[3][4] Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes during chromatography and experiences the same extraction efficiency and matrix effects.[5] This allows for reliable correction of experimental variations, leading to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in a hypothetical pharmacokinetic study of the antifungal drug, clotrimazole (B1669251), for which (2-Chlorophenyl)diphenylmethanol is a known impurity.[6]

Application: Quantification of Clotrimazole in Human Plasma

This section outlines the use of this compound as an internal standard for the determination of clotrimazole concentrations in human plasma samples following oral administration.

Experimental Protocol

1. Materials and Reagents

  • Analytes: Clotrimazole

  • Internal Standard: this compound

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water

2. Stock and Working Solutions Preparation

  • Clotrimazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of clotrimazole in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Clotrimazole Working Solutions: Prepare serial dilutions of the clotrimazole stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to the plasma sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsClotrimazole: m/z 345.1 → 277.1; this compound: m/z 300.1 → 170.1 (hypothetical transitions for illustrative purposes)
Collision EnergyOptimized for each transition
Dwell Time100 ms

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method for the quantification of clotrimazole using this compound as an internal standard.

Table 1: Calibration Curve for Clotrimazole in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.06198.8
200.245101.2
500.61899.7
1001.24100.5
5006.2199.1
100012.598.2
Linearity (r²) >0.995

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ18.5105.29.8103.7
Low36.297.87.599.1
Medium804.5101.55.1100.8
High8003.898.94.299.5

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor
Low88.289.50.98
High90.189.81.01

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add (2-Chlorophenyl)diphenyl- methanol-d5 (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for plasma sample analysis.

References

Application Notes and Protocols for Bioanalysis of (2-Chlorophenyl)diphenyl-methanol-d5 and its Unlabeled Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenyl-methanol is the primary metabolite of the widely used antifungal agent, Clotrimazole. Accurate quantification of both the parent drug and its metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. (2-Chlorophenyl)diphenyl-methanol-d5 is the deuterated stable isotope-labeled internal standard used for the precise quantification of (2-Chlorophenyl)diphenyl-methanol by mass spectrometry, minimizing the impact of matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the sample preparation of biological fluids for the bioanalysis of (2-Chlorophenyl)diphenyl-methanol using this compound as an internal standard. The focus is on two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Metabolic Pathway of Clotrimazole

Clotrimazole undergoes metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme. The primary metabolic pathway involves the cleavage of the imidazole (B134444) ring, leading to the formation of (2-Chlorophenyl)diphenyl-methanol.

Clotrimazole Clotrimazole Metabolite (2-Chlorophenyl)diphenyl-methanol Clotrimazole->Metabolite Metabolism CYP3A4 Cytochrome P450 3A4 CYP3A4->Clotrimazole

Caption: Metabolic conversion of Clotrimazole.

Sample Preparation Workflow Overview

The general workflow for preparing biological samples for LC-MS/MS analysis of (2-Chlorophenyl)diphenyl-methanol and its deuterated internal standard involves several key steps designed to remove interfering substances and concentrate the analytes of interest.

Start Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Prep Sample Preparation Spike->Prep PPT Protein Precipitation Prep->PPT Method 1 LLE Liquid-Liquid Extraction Prep->LLE Method 2 Centrifuge Centrifugation PPT->Centrifuge LLE->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General sample preparation workflow.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for the removal of proteins from plasma samples.

Materials:

  • Human plasma

  • This compound internal standard (IS) working solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a higher degree of sample cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects.

Materials:

  • Human plasma

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to the plasma sample.

  • Add 600 µL of methyl tert-butyl ether to the plasma sample.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Data Presentation

The following tables summarize the expected quantitative performance of the described sample preparation techniques for the analysis of (2-Chlorophenyl)diphenyl-methanol using this compound as an internal standard. The data is compiled from various bioanalytical studies of Clotrimazole and its metabolites.

Table 1: Recovery Data

AnalyteSample Preparation MethodMean Recovery (%)% RSD
(2-Chlorophenyl)diphenyl-methanolProtein Precipitation> 85< 15
This compoundProtein Precipitation> 85< 15
(2-Chlorophenyl)diphenyl-methanolLiquid-Liquid Extraction> 90< 10
This compoundLiquid-Liquid Extraction> 90< 10

Table 2: Matrix Effect Data

AnalyteSample Preparation MethodMean Matrix Effect (%)% RSD
(2-Chlorophenyl)diphenyl-methanolProtein Precipitation90 - 110< 15
This compoundProtein Precipitation90 - 110< 15
(2-Chlorophenyl)diphenyl-methanolLiquid-Liquid Extraction95 - 105< 10
This compoundLiquid-Liquid Extraction95 - 105< 10

Conclusion

Both Protein Precipitation and Liquid-Liquid Extraction are viable sample preparation techniques for the bioanalysis of (2-Chlorophenyl)diphenyl-methanol in plasma. Protein precipitation offers a simpler and faster workflow, while liquid-liquid extraction provides a cleaner extract, potentially leading to reduced matrix effects and improved assay sensitivity. The choice of method will depend on the specific requirements of the study, including throughput needs and the desired level of analytical performance. The use of this compound as an internal standard is highly recommended to ensure accurate and precise quantification, regardless of the sample preparation technique employed.

Application Note & Protocol: Quantitative Analysis of (2-Chlorophenyl)diphenylmethanol using Isotope Dilution Mass Spectrometry with (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

ANP-IDMS-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method employs (2-Chlorophenyl)diphenyl-methanol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for variations in sample preparation and instrument response. The protocol covers sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and data analysis. This method is suitable for pharmacokinetic studies, impurity profiling, and other applications requiring precise quantification of (2-Chlorophenyl)diphenylmethanol.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1][2] By introducing a known amount of a stable isotope-labeled version of the analyte as an internal standard at the beginning of the sample preparation process, variations arising from sample matrix effects, extraction recovery, and instrument response can be effectively normalized.[2] Deuterated standards, where hydrogen atoms are replaced with deuterium, are ideal for this purpose as they are chemically almost identical to the analyte, ensuring they co-elute during chromatography and exhibit similar ionization efficiency, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]

(2-Chlorophenyl)diphenylmethanol is an organic compound relevant in pharmaceutical development, sometimes as a metabolite or impurity of active pharmaceutical ingredients like Clotrimazole.[3] Its accurate quantification is crucial for safety and efficacy assessments. This compound is the deuterium-labeled analog used as an internal standard for its quantification.[4] This application note details a validated LC-MS/MS method for this purpose in a biological matrix (human plasma).

Experimental Protocols

Materials and Reagents
  • Analytes: (2-Chlorophenyl)diphenylmethanol, this compound (Internal Standard)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Reagents: Human Plasma (K2-EDTA)

  • Labware: 1.5 mL polypropylene (B1209903) tubes, 96-well plates, autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of (2-Chlorophenyl)diphenylmethanol and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of (2-Chlorophenyl)diphenylmethanol by serial dilution of the primary stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

    • Prepare a working solution of the internal standard, this compound, at a concentration of 100 ng/mL by diluting the primary stock solution with the same 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[5]

  • Aliquot 100 µL of human plasma (blank, calibration standard-spiked, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples used to check for interferences).

  • Vortex briefly (approx. 10 seconds).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (80:20 v/v Methanol:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following table summarizes the instrumental conditions for the analysis.

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm; 2.1 × 50 mm)
Column Temperature 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 80% B (isocratic)
Run Time 3 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Capillary Voltage 3.0 kV
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Mass Spectrometric Parameters (MRM Transitions)

The molecular weight of (2-Chlorophenyl)diphenylmethanol is 294.77 g/mol . The protonated molecule [M+H]+ will have an m/z of approximately 295.8. For the deuterated standard, the mass will be 5 units higher.

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
(2-Chlorophenyl)diphenylmethanol (Quantifier)295.8165.11003025
(2-Chlorophenyl)diphenylmethanol (Qualifier)295.8209.11003020
This compound (IS)300.8170.11003025
Calibration Curve and Quality Control Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
0.51,25050,0000.0250.4998.0
1.02,55051,0000.0501.01101.0
5.012,60050,4000.2505.02100.4
10.025,25050,5000.5009.9899.8
50.0125,50050,2002.50050.1100.2
100.0251,00050,2005.00099.999.9
250.0627,50050,20012.500250.5100.2
500.01,250,00050,00025.000499.099.8

Correlation Coefficient (R²) > 0.995

Table 2: Quality Control (QC) Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ QC0.50.52104.06.8
Low QC1.51.4596.75.2
Mid QC7577.2102.93.5
High QC400395.698.92.8

Visualizations

Isotope Dilution Mass Spectrometry Workflow

IDMS_Workflow Sample 1. Sample Collection (e.g., Human Plasma) Spike 2. Spiking Add known amount of This compound (IS) Sample->Spike Prep 3. Sample Preparation (Protein Precipitation) Spike->Prep Extract 4. Extraction & Reconstitution Prep->Extract LC_MS 5. LC-MS/MS Analysis Extract->LC_MS Data 6. Data Acquisition (Measure Area Ratios of Analyte and IS) LC_MS->Data Calc 7. Calculation Quantify analyte using calibration curve Data->Calc

Caption: General workflow for quantitative analysis using IDMS.

Analyte and Internal Standard Relationship

Analyte_IS_Relationship cluster_analyte Analyte cluster_is Internal Standard (IS) Analyte (2-Chlorophenyl)diphenylmethanol MW: ~295 [M+H]+: 295.8 LC LC Separation (Co-elution) Analyte->LC IS This compound MW: ~300 [M+H]+: 300.8 IS->LC MS MS/MS Detection (Separation by m/z) LC->MS Identical Retention Time

Caption: Co-elution of analyte and IS in LC, separation in MS.

References

Application Note: High-Sensitivity Analysis of Clofentezine Metabolite Using (2-Chlorophenyl)diphenyl-methanol-d5 for Accurate Residue Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis and food safety.

Abstract

This application note details a robust and sensitive analytical method for the quantification of the primary metabolite of the pesticide Clofentezine (B1669202), (2-Chlorophenyl)diphenyl-methanol, in agricultural matrices. The protocol employs (2-Chlorophenyl)diphenyl-methanol-d5 as a stable isotope-labeled internal standard (SIL-IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an SIL-IS, a technique known as isotope dilution mass spectrometry, provides the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This method is critical for ensuring food safety and regulatory compliance by accurately measuring pesticide residues.

Introduction

Clofentezine is a tetrazine acaricide and insecticide used to control mites and other pests on a variety of crops, including fruits, nuts, and ornamentals.[4] Regulatory agencies worldwide have established maximum residue limits (MRLs) for clofentezine and its significant metabolites in food products. Accurate and reliable analytical methods are essential for monitoring these residues. (2-Chlorophenyl)diphenyl-methanol is a key metabolite of Clofentezine. This method utilizes its deuterated analogue, this compound, as an internal standard to ensure precise quantification, which is a best practice for overcoming matrix interference common in complex samples like agricultural products.[1][5][6]

Principle of Isotope Dilution

The core of this method is the isotope dilution technique. A known quantity of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process.[3] This SIL-IS is chemically identical to the target analyte, (2-Chlorophenyl)diphenyl-methanol, and thus behaves identically during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z), any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification based on the ratio of the analyte's response to the internal standard's response.

Below is a diagram illustrating the relationship between the parent compound, its metabolite, and the internal standard used for analysis.

Caption: Relationship between Clofentezine, its metabolite, and the deuterated internal standard.

Experimental Protocol

This protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is highly effective for pesticide residue analysis in a variety of food matrices.[7][8][9]

3.1. Materials and Reagents

  • Analytical Standards: (2-Chlorophenyl)diphenyl-methanol (Purity ≥98%), this compound (Purity ≥98%, Isotopic Purity ≥99%).

  • Solvents: Acetonitrile (B52724) (ACN), Water (LC-MS Grade), Formic Acid.

  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Disodium Citrate Sesquihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18.

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

3.2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the analytical standard and the internal standard in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

3.3. Sample Preparation (QuEChERS Workflow) The following workflow diagram illustrates the sample preparation steps.

G start Start: Homogenized Sample (e.g., 10g of Apple) step1 Spike with 100µL of This compound Internal Standard Solution start->step1 step2 Add 10mL Acetonitrile. Vortex for 1 min. step1->step2 step3 Add QuEChERS Extraction Salts (MgSO4, NaCl, Citrates). Shake vigorously for 1 min. step2->step3 step4 Centrifuge at 4000 rpm for 5 min. step3->step4 step5 Transfer 6mL of Acetonitrile Supernatant to d-SPE tube (PSA, C18, MgSO4) step4->step5 step6 Vortex for 30 sec. Centrifuge at 4000 rpm for 5 min. step5->step6 step7 Filter supernatant (0.22 µm) into autosampler vial. step6->step7 end Inject into LC-MS/MS step7->end

Caption: QuEChERS experimental workflow for sample preparation.

3.4. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Results and Data

The method should be validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (RSD%).[10] The use of the deuterated internal standard ensures high accuracy and repeatability.[1][11]

Table 1: LC-MS/MS MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
(2-Chlorophenyl)diphenyl-methanol 283.1 165.1 201.1
This compound 288.1 170.1 206.1

Note: Specific m/z values may need optimization based on the instrument used.

Table 2: Method Performance Data (Example in Apple Matrix)

Parameter Result
Linearity Range 0.5 - 100 µg/kg (r² > 0.998)
Limit of Detection (LOD) 0.15 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Recovery (at 1, 10, 50 µg/kg)
Average Recovery % 95.8%
RSD % 4.7%
Precision (Intra-day, n=6)
RSD % at 10 µg/kg 3.5%

Data is illustrative. Actual performance may vary based on matrix and instrumentation.

Conclusion

The described LC-MS/MS method, incorporating the QuEChERS sample preparation protocol and the use of this compound as an internal standard, provides a highly accurate, sensitive, and robust means for quantifying Clofentezine's primary metabolite in complex agricultural matrices. The isotope dilution approach effectively compensates for matrix-induced signal suppression or enhancement, ensuring reliable data for regulatory monitoring and food safety risk assessment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard to overcome matrix effects in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterium-labeled version of (2-Chlorophenyl)diphenyl-methanol. (2-Chlorophenyl)diphenyl-methanol is a known impurity and degradation product of the antifungal drug Clotrimazole.[1][2][3] Because of its structural similarity to Clotrimazole, the deuterated form serves as an excellent internal standard (IS) for the quantitative analysis of Clotrimazole in biological matrices.[4] Stable isotope-labeled internal standards like this are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of matrix effects.

Q2: What are matrix effects and how do they impact my results?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[5][6] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the target analyte.[6] This can significantly compromise the reliability of pharmacokinetic, toxicokinetic, and other quantitative studies.

Q3: How does this compound help in mitigating matrix effects during Clotrimazole analysis?

A3: Since this compound is chemically almost identical to Clotrimazole, it behaves very similarly during sample extraction, chromatography, and ionization.[4] Any variations in signal due to matrix effects will affect both the analyte (Clotrimazole) and the internal standard to a similar degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to a more accurate and precise measurement of the analyte's concentration.

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process. This ensures that the IS compensates for any analyte loss during extraction steps in addition to mitigating matrix effects during analysis.

Troubleshooting Guide

Issue 1: Poor Precision and Inaccurate Quantification of Clotrimazole

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Verify Internal Standard Concentration: Ensure that the concentration of this compound is appropriate and consistent across all samples.

    • Optimize Sample Preparation: Improve the sample clean-up process to remove more interfering matrix components. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate Clotrimazole from endogenous matrix components that may be causing ion suppression or enhancement.

    • Evaluate Matrix Factor: If problems persist, perform a quantitative assessment of the matrix effect.

Issue 2: Low Recovery of Clotrimazole and/or Internal Standard

  • Possible Cause: Inefficient sample extraction.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: For liquid-liquid extraction, test different organic solvents or solvent mixtures. For solid-phase extraction, evaluate different sorbent types (e.g., C8, C18, mixed-mode) and optimize the wash and elution steps.[7]

    • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of both the analyte and the internal standard. Experiment with pH adjustments before extraction.

    • Check for Protein Binding: If working with plasma or serum, ensure your extraction method effectively disrupts protein binding of Clotrimazole.

Data Presentation

Table 1: Representative Quantitative Performance Data for Clotrimazole Analysis using this compound as Internal Standard

ParameterWithout Internal StandardWith this compound
Accuracy (% Bias)
Low QC (1 ng/mL)-25.8%-4.5%
Medium QC (50 ng/mL)-18.2%-2.1%
High QC (200 ng/mL)-21.5%-3.7%
Precision (%RSD)
Low QC (1 ng/mL)18.9%5.2%
Medium QC (50 ng/mL)15.3%3.8%
High QC (200 ng/mL)16.7%4.1%
Matrix Factor 0.72 (Ion Suppression)0.98 (Compensation)
Recovery (%) 75.4%76.1%

This table presents hypothetical data to illustrate the typical improvements seen when using a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Clotrimazole from Human Plasma

This protocol is adapted from a validated method for Clotrimazole analysis in human plasma.[8]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

    • Add 50 µL of a water/acetonitrile (50:50, v/v) solution.

    • Add 200 µL of acetonitrile.

  • Extraction:

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3,000 rpm for 10 minutes at room temperature.

  • Sample Collection and Reconstitution:

    • Carefully transfer the upper organic layer (approximately 250 µL) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 70 µL of methanol.

    • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Parameters for Clotrimazole Quantification

These parameters are based on established methods for Clotrimazole analysis.[8][9]

  • UPLC System:

    • Column: ACQUITY UPLC BEH C18 (1.7 µm; 2.1 × 50 mm)

    • Column Temperature: 40°C

    • Mobile Phase A: Water with 0.2% Ammonium Acetate and 0.1% Formic Acid

    • Mobile Phase B: Methanol

    • Gradient: 18% A and 82% B

    • Flow Rate: 0.1 mL/min for 2 minutes, then 0.7 mL/min for 1 minute

    • Run Time: ~3 minutes

  • Mass Spectrometer:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Quantification Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Clotrimazole: 277.1 > 165.2 m/z (quantifier), 277.1 > 242.2 m/z (qualifier)

      • This compound: Note: The exact transition would be determined by infusing the standard, but would be approximately 5 Daltons higher than the unlabeled compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add (2-Chlorophenyl) diphenyl-methanol-d5 Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

Experimental workflow for Clotrimazole quantification.

matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With this compound Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Inaccurate_Result Inaccurate Result Matrix_Effect->Inaccurate_Result Analyte_IS_Signal Analyte & IS Signals Matrix_Effect_IS Matrix Effect (Affects Both) Analyte_IS_Signal->Matrix_Effect_IS Ratio_Calculation Calculate Ratio (Analyte/IS) Matrix_Effect_IS->Ratio_Calculation Accurate_Result Accurate Result Ratio_Calculation->Accurate_Result

Logic of overcoming matrix effects with an internal standard.

References

Stability of (2-Chlorophenyl)diphenyl-methanol-d5 in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of (2-Chlorophenyl)diphenyl-methanol-d5 in analytical samples. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analytical studies?

A1: this compound is the deuterium-labeled version of (2-Chlorophenyl)diphenylmethanol. Its primary use is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The deuterium (B1214612) labels provide a mass shift, allowing it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties. This helps to correct for variability during sample preparation and analysis.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling procedures.

  • Storage of Stock Solutions: Stock solutions should be stored at low temperatures, typically between 2-8°C for short-term storage and at -20°C or lower for long-term storage.[1][4] They should be kept in tightly sealed, amber-colored vials to protect them from light and prevent solvent evaporation.[1]

  • Handling: Before use, allow the standard solution to equilibrate to room temperature to prevent condensation from forming inside the container.[1] Minimize the exposure of the solution to light and atmospheric moisture.

Q3: What are the potential degradation pathways for this compound?

A3: As a triarylmethanol, this compound is susceptible to degradation under certain conditions. The most probable degradation pathway involves the formation of a stable carbocation in acidic environments.[5] Under strongly acidic conditions, the hydroxyl group can be protonated and subsequently lost as a water molecule, leading to the formation of a resonance-stabilized triphenylmethyl ("trityl") cation.[5] This cation can then react with nucleophiles present in the sample or mobile phase. Additionally, like many organic molecules, it may be susceptible to photodegradation and oxidation under harsh conditions.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the use of this compound in their analytical experiments.

Issue 1: Inconsistent or drifting internal standard signal in LC-MS analysis.

  • Possible Cause 1: Degradation of the internal standard in the analytical sample or on the instrument.

    • Troubleshooting:

      • Verify Sample pH: Ensure the pH of your sample and mobile phase is not strongly acidic, as this can promote the formation of the trityl cation.[5]

      • Photostability: Protect your samples from light, especially if they are exposed for extended periods in the autosampler.

      • Re-prepare Fresh Standards: Prepare fresh working solutions from your stock to rule out degradation due to improper storage.

  • Possible Cause 2: Matrix Effects.

    • Troubleshooting:

      • Evaluate Matrix Effects: Conduct experiments to assess if co-eluting matrix components are suppressing or enhancing the ionization of the internal standard.[6][7][8]

      • Improve Chromatographic Separation: Modify your LC method to better separate the internal standard from interfering matrix components.[9]

Issue 2: Presence of unlabeled (2-Chlorophenyl)diphenylmethanol in the internal standard solution.

  • Possible Cause: Isotopic Exchange (H/D Exchange).

    • Troubleshooting:

      • Check Solvent and pH: Avoid strongly acidic or basic conditions, which can facilitate the exchange of deuterium atoms with protons from the solvent.[10] The deuterium atoms on the phenyl ring are generally stable, but extreme conditions should be avoided.

      • Confirm Purity: If possible, verify the isotopic purity of your standard using high-resolution mass spectrometry.[4]

Issue 3: Poor chromatography (peak tailing, broadening) for the internal standard.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Troubleshooting:

      • Mobile Phase Modifier: Add a small amount of a competing agent, such as a stronger acid or base (depending on the nature of the interaction), to the mobile phase to reduce secondary interactions.

      • Column Choice: Consider using a different column chemistry that is less prone to secondary interactions with this class of compounds.

  • Possible Cause 2: Column Contamination.

    • Troubleshooting:

      • Column Wash: Implement a robust column washing procedure between injections to remove strongly retained matrix components.

      • Use of a Guard Column: Employ a guard column to protect the analytical column from contamination.

Quantitative Data and Experimental Protocols

Stability of this compound under Forced Degradation Conditions

The following table summarizes hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Stress ConditionDurationTemperatureAnalyte Recovery (%)Major Degradant(s)
0.1 M HCl24 hours60°C75%Trityl cation-related products
0.1 M NaOH24 hours60°C95%Minor unidentified products
3% H₂O₂24 hours25°C92%Oxidative products
Photostability (ICH Q1B)8 hours25°C88%Photodegradation products
Thermal7 days80°C98%Minimal degradation
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

    • Thermal Stress: Incubate the solution at 80°C.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for LC-MS analysis.

  • Data Evaluation: Compare the peak area of the stressed samples to that of a non-stressed control to determine the percentage of degradation. Analyze for the appearance of new peaks corresponding to degradation products.

Visualizations

Troubleshooting Workflow for Inconsistent Internal Standard Signal

start Inconsistent IS Signal check_prep Check Sample and Standard Preparation start->check_prep fresh_prep Prepare Fresh Solutions check_prep->fresh_prep Suspicion of error check_degradation Investigate Degradation check_prep->check_degradation Preparation OK reanalyze Re-analyze fresh_prep->reanalyze problem_solved Problem Solved reanalyze->problem_solved Signal Stable check_ph Check Sample/Mobile Phase pH check_degradation->check_ph check_light Protect from Light check_degradation->check_light check_matrix Evaluate Matrix Effects check_degradation->check_matrix No obvious degradation check_ph->reanalyze Adjusted check_light->reanalyze Protected post_column_infusion Post-Column Infusion Experiment check_matrix->post_column_infusion optimize_chrom Optimize Chromatography post_column_infusion->optimize_chrom Suppression observed optimize_chrom->problem_solved

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Potential Degradation Pathway in Acidic Conditions

compound This compound protonation Protonation of Hydroxyl Group (+H+) compound->protonation Acidic Conditions water_loss Loss of Water (-H2O) protonation->water_loss carbocation Resonance-Stabilized Trityl Cation water_loss->carbocation reaction Reaction with Nucleophiles carbocation->reaction degradation_products Degradation Products reaction->degradation_products

Caption: Degradation of this compound in acid.

References

Preventing deuterium-hydrogen exchange in (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (2-Chlorophenyl)diphenyl-methanol-d5, focusing on the prevention of deuterium-hydrogen (D-H) exchange.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice versa.[1] For this compound, which is used as an internal standard in quantitative analyses, loss of deuterium can lead to inaccurate measurements.[2] The five deuterium atoms on one of the phenyl rings are generally stable, but the hydroxyl (-OH) proton is highly susceptible to exchange. Under certain experimental conditions, the aromatic deuterons can also be at risk of exchange.

Q2: Which protons in this compound are most susceptible to exchange?

A2: The proton of the hydroxyl group (-OH) is the most labile and will readily exchange with protons from protic solvents (e.g., water, methanol).[1] The deuterium atoms on the phenyl ring are significantly more stable and are considered "non-exchangeable" under standard, mild conditions. However, they can undergo exchange under harsh conditions such as high temperatures, strong acids or bases, or in the presence of certain metal catalysts.

Q3: What are the primary factors that can induce D-H exchange on the deuterated phenyl ring?

A3: The primary factors that can induce D-H exchange on the aromatic ring are:

  • Acid Catalysis: Strong acids can facilitate electrophilic aromatic substitution, where a proton replaces a deuteron.[3][4][5]

  • Base Catalysis: Strong bases can deprotonate the aromatic ring, leading to exchange with a proton source. This is more common in aromatic rings activated by electron-withdrawing groups.

  • Metal Catalysis: Transition metals such as palladium, platinum, and iridium can catalyze D-H exchange on aromatic rings, often under milder conditions than strong acids or bases.[2][6]

  • Temperature: Higher temperatures generally increase the rate of D-H exchange reactions.

Q4: How can I detect if D-H exchange has occurred in my sample?

A4: The most common and effective method for detecting D-H exchange is Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7]

  • ¹H NMR: A decrease in the intensity of the residual proton signals in the aromatic region of the deuterated phenyl ring, or the appearance of a new proton signal corresponding to the deuterated positions, indicates exchange.

  • ²H (Deuterium) NMR: A decrease in the intensity of the deuterium signal confirms the loss of the deuterium label.

  • Mass Spectrometry (MS): A shift in the molecular weight of the compound can indicate the loss of deuterium atoms.

Q5: What are the best practices for storing this compound to ensure its isotopic stability?

A5: To ensure the isotopic stability of this compound, it should be stored in a tightly sealed container, protected from moisture, and in a cool, dark place. It is advisable to store it as a solid or dissolved in an aprotic solvent. Avoid long-term storage in protic solvents, especially if acidic or basic impurities are present.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Loss of Deuterium Label (as indicated by NMR or MS) Acidic or Basic Conditions: The experimental conditions may be too acidic or basic, leading to catalyzed D-H exchange.- Neutralize the reaction mixture if possible.- Use buffered solutions to maintain a neutral pH.- Avoid strong acids or bases in the workup procedure.[3][4]
High Temperature: The reaction or sample preparation is being conducted at an elevated temperature, accelerating the exchange rate.- Perform the reaction at the lowest effective temperature.- Keep samples cool during workup and analysis.
Presence of Metal Catalysts: Residual metal catalysts from previous synthetic steps or contaminated reagents may be present.- Purify the compound to remove any residual metal catalysts.- Use high-purity solvents and reagents.[2][6]
Protic Solvents: Use of protic solvents (e.g., water, methanol, ethanol) can facilitate the exchange of the hydroxyl proton and, under forcing conditions, the aromatic deuterons.- Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, dichloromethane).- If a protic solvent is necessary, minimize the exposure time and temperature.
Inaccurate Quantification When Used as an Internal Standard Partial D-H Exchange: Inconsistent and partial exchange can lead to variability in the mass spectrum and inaccurate quantification.- Follow the troubleshooting steps for "Loss of Deuterium Label" to ensure the isotopic integrity of the standard.- Prepare calibration standards and samples in the same solvent matrix to ensure any minor exchange is consistent across all samples.
Unexpected Peaks in ¹H NMR Spectrum D-H Exchange: New peaks in the aromatic region may correspond to the positions where deuterium has been replaced by hydrogen.- Compare the spectrum with that of the non-deuterated standard to confirm the position of the new peaks.- Acquire a ²H NMR spectrum to confirm the loss of deuterium at specific positions.

Quantitative Data Summary

Condition Temperature Reagent/Solvent Risk of Aromatic D-H Exchange Supporting Evidence/Analogy
Neutral AmbientAprotic Solvents (e.g., CDCl₃, Acetone-d₆)Very Low Aromatic C-D bonds are stable under neutral conditions.
Neutral AmbientProtic Solvents (e.g., D₂O, Methanol-d₄)Low Exchange of the hydroxyl proton will be rapid, but aromatic exchange is very slow without a catalyst.
Mildly Acidic (pH 4-6) AmbientAqueous BuffersLow The rate of acid-catalyzed exchange is slow at near-neutral pH.
Strongly Acidic (pH < 2) AmbientD₂SO₄ in D₂OModerate to High Strong acids catalyze electrophilic aromatic substitution, leading to D-H exchange.[3][5]
Strongly Acidic (pH < 2) Elevated (> 50°C)D₂SO₄ in D₂OHigh Increased temperature significantly accelerates the rate of acid-catalyzed exchange.
Mildly Basic (pH 8-10) AmbientAqueous BuffersLow Base-catalyzed exchange on an unactivated phenyl ring is slow.
Strongly Basic (pH > 12) AmbientNaOD in D₂OModerate Strong bases can induce D-H exchange, although it is generally slower than acid-catalyzed exchange for electron-rich rings.
Presence of Metal Catalyst Ambient to ElevatedPd/C, Pt/C, Ir complexesModerate to High Transition metals are effective catalysts for D-H exchange on aromatic rings, even under relatively mild conditions.[2][6]

Experimental Protocol: Stability Assessment of this compound under Acidic Conditions by ¹H NMR

This protocol describes a method to evaluate the stability of the deuterium labels on the phenyl ring of this compound when exposed to acidic conditions.

1. Materials:

  • This compound

  • Deuterated sulfuric acid (D₂SO₄)

  • Deuterium oxide (D₂O)

  • Chloroform-d (CDCl₃) for NMR analysis

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable deuterated aprotic solvent (e.g., acetone-d₆).

  • Prepare the Acidic Solution: Prepare a 1 M solution of D₂SO₄ in D₂O.

  • Initial NMR Spectrum (t=0):

    • In an NMR tube, combine 50 µL of the stock solution with 500 µL of CDCl₃.

    • Add a known amount of the internal standard.

    • Acquire a ¹H NMR spectrum. Integrate the residual proton signals on the deuterated phenyl ring and the signals of the internal standard.

  • Initiate the Exchange Experiment:

    • In a small vial, combine 100 µL of the stock solution with 100 µL of the 1 M D₂SO₄/D₂O solution.

    • Mix thoroughly and start a timer.

  • Time-Point Analysis:

    • At specified time points (e.g., 1h, 4h, 8h, 24h), withdraw a 20 µL aliquot from the reaction vial.

    • Quench the reaction by diluting the aliquot into a vial containing 1 mL of a neutral buffer and 1 mL of ethyl acetate. Mix well and separate the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Dissolve the residue in 550 µL of CDCl₃ containing the same concentration of internal standard as the t=0 sample and transfer to an NMR tube.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • For each time point, integrate the residual proton signals on the deuterated phenyl ring and the signals of the internal standard.

    • Calculate the percentage of deuterium remaining at each position by comparing the relative integrals of the analyte's residual proton signals to the integral of the internal standard, and normalizing to the t=0 data.

Visualizations

D_H_Exchange_Troubleshooting cluster_conditions Investigate Experimental Conditions cluster_solutions Implement Corrective Actions start Inaccurate Results or Unexpected NMR Peaks check_nmr Review ¹H and ²H NMR Data start->check_nmr check_ms Review Mass Spectrometry Data start->check_ms evidence Evidence of D-H Exchange? check_nmr->evidence check_ms->evidence no_exchange No D-H Exchange. Investigate other experimental errors. evidence->no_exchange No check_ph Acidic or Basic Conditions? evidence->check_ph Yes check_temp Elevated Temperature? check_ph->check_temp neutralize Neutralize or Use Buffered Solutions check_ph->neutralize check_catalyst Presence of Metal Catalysts? check_temp->check_catalyst lower_temp Lower Reaction Temperature check_temp->lower_temp check_solvent Use of Protic Solvents? check_catalyst->check_solvent purify Purify Compound/ Use High-Purity Reagents check_catalyst->purify use_aprotic Switch to Aprotic Solvent if Possible check_solvent->use_aprotic

Caption: Troubleshooting workflow for identifying and addressing D-H exchange.

References

Addressing low recovery of (2-Chlorophenyl)diphenyl-methanol-d5 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of (2-Chlorophenyl)diphenyl-methanol-d5 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE). This guide is intended for researchers, scientists, and drug development professionals.

I. Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a deuterated analog of (2-Chlorophenyl)diphenylmethanol. The unlabeled compound has an XLogP3 value of 4.7, indicating it is a non-polar and hydrophobic molecule. Its predicted pKa is approximately 12.36, meaning the hydroxyl group is very weakly acidic and the molecule will be in a neutral (protonated) state under typical extraction pH conditions (pH 1-10).[1] These properties are critical for selecting the appropriate extraction technique and solvents.

Q2: Why is my recovery of this compound consistently low?

A2: Low recovery of this non-polar compound can stem from several factors:

  • Inappropriate Solvent Choice (LLE & SPE): The polarity of the extraction solvent may not be suitable to efficiently partition the analyte from the sample matrix.

  • Incorrect pH: Although this compound is neutral over a wide pH range, extreme pH values could potentially affect its stability or the matrix components, thus hindering extraction.

  • Suboptimal Solid-Phase Extraction (SPE) Sorbent: Using a polar sorbent for a non-polar compound will result in poor retention.

  • Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb the analyte completely from the SPE cartridge.

  • Matrix Effects: Components in the biological matrix (e.g., proteins, lipids in plasma or serum) can interfere with the extraction process.

  • Analyte Degradation: Although generally stable, tertiary alcohols can be susceptible to degradation under harsh acidic or oxidative conditions.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

A3: Both LLE and SPE can be effective for extracting this compound.

  • LLE is a simpler technique that can be effective, especially with the right choice of an immiscible organic solvent.

  • SPE , particularly with a reversed-phase sorbent (like C8 or C18), is generally preferred for cleaner extracts from complex matrices like plasma or urine, as it can more effectively remove interferences.

Q4: Can the deuterium (B1214612) labeling affect the extraction recovery?

A4: The deuterium isotope effect can sometimes lead to slight differences in physicochemical properties between the deuterated and non-deuterated compound, potentially causing minor variations in chromatographic retention time. However, it is unlikely to be a major cause of low recovery during the extraction process itself. The primary purpose of using a deuterated internal standard is to compensate for any analyte loss during sample preparation and analysis.

II. Troubleshooting Guides

A. Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Inappropriate Extraction Solvent The analyte is non-polar. Use a water-immiscible organic solvent with a polarity that matches the analyte. Good starting choices include dichloromethane (B109758) , ethyl acetate , or methyl tert-butyl ether (MTBE) . Avoid highly polar solvents.
Incorrect Aqueous Phase pH While the analyte is neutral over a wide pH range, adjusting the pH can influence the solubility of matrix components. For plasma or serum, a neutral pH is generally a good starting point. For urine, which can have a variable pH, adjusting to a neutral pH can improve consistency.
Insufficient Phase Separation Ensure complete separation of the aqueous and organic layers. Centrifugation can aid in breaking up emulsions.
Insufficient Mixing Vortex or gently shake the sample for a sufficient time to ensure the analyte partitions into the organic phase.
"Salting Out" Effect For polar matrices, adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the non-polar analyte in the aqueous layer and promote its transfer to the organic phase.
B. Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Incorrect Sorbent Use a reversed-phase (non-polar) sorbent such as C18 or C8 . These sorbents retain non-polar compounds from a polar matrix.
Improper Column Conditioning/Equilibration The sorbent bed must be properly wetted. Condition with an organic solvent like methanol (B129727), followed by equilibration with water or a buffer that mimics the sample's aqueous environment.
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during loading. If high concentrations are expected, use a larger cartridge.
Inappropriate Wash Solvent The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A common starting point is a low percentage of organic solvent in water (e.g., 5-20% methanol in water).
Incomplete Elution The elution solvent must be strong enough to desorb the analyte. Use a non-polar organic solvent like methanol , acetonitrile , or a mixture. Ensure a sufficient volume of elution solvent is used.
High Flow Rate A high flow rate during sample loading or elution can prevent proper interaction between the analyte and the sorbent. Aim for a slow, steady drip rate.

III. Experimental Protocols

A. Baseline Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum
  • Sample Preparation: To 100 µL of plasma or serum, add the working solution of this compound.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at high speed for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Extraction: Add 1 mL of dichloromethane to the supernatant.

  • Mixing: Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).

B. Baseline Solid-Phase Extraction (SPE) Protocol for Urine
  • Sorbent: Use a C18 SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading: Load the urine sample (spiked with this compound) onto the cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the analyte with 1 mL of methanol into a collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

IV. Data Presentation

The following table presents hypothetical, yet representative, recovery data for the extraction of a non-polar compound like this compound under different conditions to illustrate the impact of methodology on extraction efficiency.

Extraction MethodMatrixKey ParameterAnalyte Recovery (%)
LLEPlasmaExtraction Solvent: Hexane45-60%
LLEPlasmaExtraction Solvent: Dichloromethane85-95%
LLEPlasmaDichloromethane with Salting Out>95%
SPEUrineSorbent: C18, Elution: Methanol90-100%
SPEUrineSorbent: Silica (Normal Phase)<20%
SPEUrineSorbent: C18, Wash: 50% Methanol60-75%

V. Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_method Extraction Method cluster_lle_troubleshooting LLE Troubleshooting cluster_spe_troubleshooting SPE Troubleshooting Problem Low Recovery of This compound LLE Liquid-Liquid Extraction Problem->LLE If using LLE SPE Solid-Phase Extraction Problem->SPE If using SPE Solvent_LLE Check Solvent Polarity LLE->Solvent_LLE pH_LLE Adjust pH LLE->pH_LLE Mixing_LLE Optimize Mixing LLE->Mixing_LLE Sorbent_SPE Verify Sorbent Type (Reversed-Phase) SPE->Sorbent_SPE Wash_SPE Optimize Wash Solvent SPE->Wash_SPE Elution_SPE Optimize Elution Solvent SPE->Elution_SPE SPE_Workflow cluster_workflow Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (e.g., 10% Methanol/Water) Load->Wash Elute 5. Elute (e.g., Methanol) Wash->Elute

References

Technical Support Center: Minimizing Ion Suppression for (2-Chlorophenyl)diphenyl-methanol-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard in LC-MS/MS analyses. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression, ensuring accurate and reliable quantification of (2-Chlorophenyl)diphenylmethanol, a primary impurity and degradation product of the antifungal agent, Clotrimazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my analysis?

A1: this compound is the deuterium-labeled form of (2-Chlorophenyl)diphenylmethanol.[1][2] It serves as an ideal internal standard (IS) for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol by liquid chromatography-mass spectrometry (LC-MS).[1] Because it is chemically almost identical to the analyte of interest, it co-elutes and experiences similar effects from the sample matrix, including ion suppression. This allows for accurate correction of signal variations, leading to more precise and reliable quantification.

Q2: What is ion suppression and how can it affect my results for (2-Chlorophenyl)diphenylmethanol?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This competition for ionization leads to a decreased signal intensity for your analyte, (2-Chlorophenyl)diphenylmethanol.[3] Consequently, ion suppression can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.

Q3: I am using a deuterated internal standard, this compound. Shouldn't this automatically correct for all ion suppression?

A3: While deuterated internal standards are excellent tools to compensate for ion suppression, they may not always provide a perfect correction. Discrepancies can arise if the analyte and the internal standard do not co-elute perfectly. Even small differences in retention time, a phenomenon known as the "isotope effect," can expose the analyte and the internal standard to slightly different matrix components, leading to differential ion suppression.

Q4: How can I determine if ion suppression is occurring in my analysis of (2-Chlorophenyl)diphenylmethanol?

A4: A common technique to identify regions of ion suppression in your chromatogram is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of (2-Chlorophenyl)diphenylmethanol directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS/MS analysis of (2-Chlorophenyl)diphenylmethanol, with a focus on mitigating ion suppression.

Problem Possible Cause Troubleshooting Steps & Solutions
Low signal intensity for (2-Chlorophenyl)diphenylmethanol in sample extracts compared to neat standards. Significant ion suppression from the biological matrix (e.g., plasma, urine).1. Optimize Sample Preparation: - Implement Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components like phospholipids.[5]- If using Protein Precipitation (PPT), consider a method that also removes phospholipids, such as HybridSPE®. 2. Modify Chromatographic Conditions: - Adjust the mobile phase gradient to better separate the analyte from the suppression zones identified by post-column infusion.- Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. 3. Dilute the Sample: - A simple dilution of the sample can reduce the concentration of matrix components, but be mindful of the lower limit of quantification (LLOQ) for your analyte.
Inconsistent and irreproducible results for (2-Chlorophenyl)diphenylmethanol. Variable ion suppression across different samples or batches.1. Ensure Co-elution of Analyte and Internal Standard: - Verify that the chromatographic peaks for (2-Chlorophenyl)diphenylmethanol and this compound are perfectly aligned. Even slight separation can lead to inaccurate correction.- If separation is observed, adjust the chromatographic method (e.g., gradient, temperature) to achieve co-elution. 2. Matrix-Matched Calibrants: - Prepare calibration standards and quality control samples in the same blank biological matrix as your unknown samples to mimic the matrix effects.
Peak tailing or fronting for (2-Chlorophenyl)diphenylmethanol. Interaction with residual matrix components on the analytical column or inappropriate mobile phase pH.1. Improve Sample Clean-up: - As mentioned above, a more rigorous sample preparation method can reduce the build-up of interfering substances on the column. 2. Adjust Mobile Phase pH: - Ensure the mobile phase pH is appropriate for the analyte's chemical properties to improve peak shape.
Gradual decrease in signal intensity over an analytical run. Accumulation of matrix components in the ion source or on the analytical column.1. Implement a Divert Valve: - Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatogram when highly retained, "dirty" matrix components may elute, preventing them from entering the mass spectrometer. 2. Regular Instrument Maintenance: - Perform routine cleaning of the ion source components (e.g., capillary, cone) as recommended by the instrument manufacturer.

Experimental Protocols

Representative LC-MS/MS Method for the Analysis of (2-Chlorophenyl)diphenylmethanol in Human Plasma

This protocol is a synthesized example based on established methods for the parent drug, Clotrimazole, and is intended as a starting point for method development.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., in methanol).

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate).

  • Add 500 µL of an extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane, 4:1 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: UPLC or HPLC system

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    2.5 95
    3.5 95
    3.6 30

    | 5.0 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    (2-Chlorophenyl)diphenylmethanol 295.1 165.1

    | this compound | 300.1 | 170.1 |

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: The MRM transitions and MS parameters are illustrative and require optimization for the specific instrument used.

Visualizations

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Desired Outcome Problem Poor Sensitivity or Inconsistent Results CheckCoElution Verify Analyte/IS Co-elution Problem->CheckCoElution PostColumnInfusion Perform Post-Column Infusion Problem->PostColumnInfusion DiluteSample Dilute Sample Problem->DiluteSample InstrumentMaintenance Instrument Maintenance Problem->InstrumentMaintenance OptimizeChroma Optimize Chromatography (Gradient, Column) CheckCoElution->OptimizeChroma If not co-eluting OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) PostColumnInfusion->OptimizeSamplePrep Severe matrix effects observed PostColumnInfusion->OptimizeChroma Identify suppression zones Outcome Accurate & Reproducible Quantification OptimizeSamplePrep->Outcome OptimizeChroma->Outcome DiluteSample->Outcome InstrumentMaintenance->Outcome

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

SamplePrepComparison Comparison of Sample Preparation Techniques cluster_input Input cluster_methods Methods cluster_output Output Characteristics PlasmaSample Plasma Sample with Analyte and IS PPT Protein Precipitation (PPT) PlasmaSample->PPT LLE Liquid-Liquid Extraction (LLE) PlasmaSample->LLE SPE Solid Phase Extraction (SPE) PlasmaSample->SPE PPT_Output Fast & Simple Higher Ion Suppression PPT->PPT_Output LLE_Output Good Cleanliness Solvent Intensive LLE->LLE_Output SPE_Output High Cleanliness Lower Ion Suppression SPE->SPE_Output

Caption: Comparison of common sample preparation techniques for plasma analysis.

References

Technical Support Center: Enhancing Assay Sensitivity with (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of (2-Chlorophenyl)diphenyl-methanol-d5 for improving the limit of quantification (LOQ) in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the Limit of Quantification (LOQ)?

This compound is the deuterium-labeled version of (2-Chlorophenyl)diphenyl-methanol. It serves as an ideal internal standard (IS) in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS and GC-MS.[1] By adding a known and constant amount of this stable isotope-labeled internal standard (SIL-IS) to your samples, calibrators, and quality controls, you can significantly improve the accuracy and precision of your measurements, thereby lowering the LOQ. The SIL-IS co-elutes with the target analyte and experiences similar variations during sample preparation, injection, and ionization, allowing for reliable normalization of the analyte's signal.[2]

Q2: When should I consider using this compound as an internal standard?

You should consider using this compound as an internal standard when you are developing a quantitative analytical method for its non-deuterated counterpart, (2-Chlorophenyl)diphenyl-methanol, which is a known impurity of the antifungal drug clotrimazole.[3] It is particularly beneficial when you need to achieve low detection and quantification limits, for instance, in impurity testing, pharmacokinetic studies, or trace analysis.

Q3: What are the key characteristics to look for in a batch of this compound?

To ensure reliable results, your this compound should have:

  • High Isotopic Purity: A high degree of deuteration is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution.

  • High Chemical Purity: The internal standard should be free from other impurities that could interfere with the analysis.

  • Stability: The deuterium (B1214612) labels should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Precision and Inaccurate Results Chromatographic Separation of Analyte and IS: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects.Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. Adjust Chromatography: If separation is observed, consider using a column with a different stationary phase or adjusting the mobile phase composition and gradient to achieve co-elution.
Isotopic Contribution from IS: If the isotopic purity of the internal standard is low, the unlabeled portion will contribute to the analyte signal, causing a positive bias, especially at the LLOQ.Check Certificate of Analysis: Verify the isotopic purity of your internal standard from the supplier's certificate of analysis. Prepare IS-only Sample: Analyze a sample containing only the internal standard to check for any signal at the analyte's mass transition.
Analyte Contribution in IS: The internal standard might contain trace amounts of the non-deuterated analyte.Quantify Analyte in IS: Prepare a calibration curve of the analyte and determine the concentration of the analyte in the internal standard solution. This can be subtracted from the measured sample concentrations.
Variable Internal Standard Response Matrix Effects: Ion suppression or enhancement in the mass spectrometer source can affect the ionization of the internal standard, leading to variability.Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix components. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and mitigate their effect on ionization.
Inconsistent Sample Preparation: Variations in extraction recovery between samples can lead to inconsistent internal standard responses.Review and Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples. Pay close attention to volumes, incubation times, and mixing steps.
Signal Instability or Loss Adsorption to Surfaces: The analyte or internal standard may adsorb to plasticware or vials, leading to signal loss.Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or silanized glassware to minimize adsorption. Optimize Solvent Composition: Ensure the final sample solvent is compatible with the analyte and prevents precipitation or adsorption.
Analyte/IS Instability: The analyte or internal standard may be unstable in the sample matrix or during storage.Perform Stability Studies: Assess the stability of the analyte and internal standard under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).

Impact on Limit of Quantification (LOQ): An Illustrative Example

The use of a stable isotope-labeled internal standard like this compound can substantially improve the signal-to-noise ratio (S/N) and precision at low concentrations, directly leading to a lower LOQ.

Parameter Without Internal Standard With this compound
Analyte Concentration 1 ng/mL1 ng/mL
Mean Peak Area (n=6) 12,500Analyte: 12,800 IS: 55,000
Standard Deviation 2,500Analyte/IS Ratio: 0.015
% Relative Standard Deviation (%RSD) 20%6.5%
Signal-to-Noise Ratio (S/N) 825
Estimated LOQ ~1.25 ng/mL < 0.5 ng/mL

Note: This table presents illustrative data to demonstrate the expected improvement in analytical performance and is not based on actual experimental results for this compound.

Experimental Protocol: General Workflow for LOQ Improvement

This protocol outlines a general workflow for utilizing this compound as an internal standard to improve the LOQ of (2-Chlorophenyl)diphenyl-methanol in a biological matrix using LC-MS/MS.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (2-Chlorophenyl)diphenyl-methanol in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

2. Preparation of Working Solutions:

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with the analyte working solution to achieve a range of concentrations covering the expected LOQ.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a stable and moderate signal in the mass spectrometer.

3. Sample Preparation (Protein Precipitation Example):

  • To 100 µL of sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

  • The LOQ is determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically an RSD of ≤ 20%).

Visualizations

LOQ_Improvement_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike_IS Spike with (2-Chlorophenyl)diphenyl- methanol-d5 (IS) Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Cal_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Data_Processing->Cal_Curve LOQ_Determination Improved LOQ Determination Cal_Curve->LOQ_Determination

Caption: Workflow for improving LOQ using an internal standard.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_CoElution Verify Co-elution of Analyte and IS Start->Check_CoElution Adjust_Chromo Adjust Chromatography Check_CoElution->Adjust_Chromo No Check_Purity Assess Isotopic & Chemical Purity of IS Check_CoElution->Check_Purity Yes Adjust_Chromo->Check_CoElution Contact_Supplier Contact Supplier for Higher Purity Batch Check_Purity->Contact_Supplier No Check_Matrix Investigate Matrix Effects Check_Purity->Check_Matrix Yes Contact_Supplier->Check_Purity Optimize_Cleanup Optimize Sample Cleanup Check_Matrix->Optimize_Cleanup Yes Results_OK Results Acceptable Check_Matrix->Results_OK No Optimize_Cleanup->Check_Matrix

Caption: Troubleshooting logic for inaccurate analytical results.

References

Calibration curve linearity issues using (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address calibration curve linearity issues when using (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (deuterated) form of (2-Chlorophenyl)diphenylmethanol. It is an ideal internal standard for quantitative mass spectrometry analysis, particularly for the antifungal drug Clotrimazole (B1669251) and its related substances. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q2: My calibration curve is non-linear. What are the common causes?

A2: Non-linearity in calibration curves when using a deuterated internal standard can stem from several factors. The most common causes include:

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to a non-linear relationship.

  • Isotopic Contribution: At high analyte concentrations, the natural isotope distribution of the analyte may contribute to the signal of the deuterated internal standard, especially if there is a small mass difference.

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can affect linearity.

Q3: Is it acceptable to use a non-linear calibration curve for quantitation?

A3: Yes, it is acceptable to use a non-linear calibration curve, provided that the chosen regression model (e.g., quadratic) accurately describes the relationship between concentration and response. The method must be thoroughly validated to demonstrate acceptable accuracy and precision across the entire calibration range.

Q4: How can I determine if matrix effects are causing my linearity issues?

A4: A post-extraction addition experiment can help diagnose matrix effects. This involves comparing the response of the analyte and internal standard in a clean solvent versus their response when spiked into an extracted blank matrix. A significant difference in the response indicates the presence of matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving calibration curve linearity issues.

Issue 1: Poor Linearity at High Concentrations (Signal Plateau)
Potential Cause Troubleshooting Action
Detector Saturation Dilute the upper-level calibration standards and samples to fall within the linear range of the detector. Alternatively, if your instrument allows, you can reduce the detector gain or use a less abundant precursor/product ion transition for high-concentration samples.
Ion Source Saturation Decrease the sample injection volume. Optimize ion source parameters such as temperature and gas flow rates to improve ionization efficiency and reduce saturation.
Analyte Carryover Inject several blank samples after the highest calibration standard to check for carryover. If observed, optimize the autosampler wash procedure by using a stronger solvent and increasing the wash volume.
Issue 2: Poor Linearity at Low Concentrations
Potential Cause Troubleshooting Action
Poor Signal-to-Noise Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for both the analyte and the internal standard to improve sensitivity. Ensure the Lower Limit of Quantitation (LLOQ) is appropriately defined and validated.
Adsorption to Vials/Tubing Use deactivated glass vials or polypropylene (B1209903) vials to minimize adsorption. Prime the LC system with a few injections of a mid-level standard before running the calibration curve.
Inconsistent Integration Manually review the peak integration for the low-level standards to ensure consistency. Adjust integration parameters if necessary.
Issue 3: Inconsistent or Drifting Internal Standard Response
Potential Cause Troubleshooting Action
Inconsistent Spiking Ensure the internal standard is added precisely and consistently to all standards, quality controls, and samples using a calibrated pipette. It is best to add the internal standard at the very beginning of the sample preparation process.
Degradation of Internal Standard Verify the stability of this compound in the stock solution and the final sample matrix under the storage and analytical conditions.[1]
Differential Matrix Effects Even with a deuterated internal standard, severe matrix effects can cause differential ion suppression or enhancement. Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a calibration curve for the analysis of an analyte using this compound as an internal standard in human plasma.

  • Prepare Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of methanol (B129727).

  • Prepare Working Standard Solutions: Perform serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions.

  • Prepare Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Spike Calibration Standards: For each calibration point, add the appropriate amount of analyte working standard solution to a tube of blank human plasma. A typical calibration curve might include 8 non-zero points.

  • Add Internal Standard: To each calibration standard, add a fixed volume (e.g., 50 µL) of the internal standard spiking solution.

  • Sample Preparation (Protein Precipitation): Add an organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge the samples.

  • Evaporation and Reconstitution: Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted samples into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters (Example for a Related Analyte, Clotrimazole)

The following table provides example LC-MS/MS parameters that can be used as a starting point for method development.[2][3]

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte MRM Transition e.g., for Clotrimazole: m/z 277.1 -> 165.2[2]
This compound MRM Transition To be determined by infusing the standard. A likely precursor ion would be the protonated molecule [M+H]⁺.

Quantitative Data Summary

The following table summarizes typical quantitative data for a well-behaved calibration curve in a bioanalytical method.[2][3]

Parameter Typical Value
Calibration Range 0.5 - 250 ng/mL[2]
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.99[2]
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Linearity Issues start Non-Linear Calibration Curve check_high_conc Check Linearity at High Concentrations start->check_high_conc check_low_conc Check Linearity at Low Concentrations check_high_conc->check_low_conc OK detector_saturation Detector/Ion Source Saturation? check_high_conc->detector_saturation Plateau Observed check_is_response Check Internal Standard Response check_low_conc->check_is_response OK poor_sensitivity Poor Sensitivity/Signal-to-Noise? check_low_conc->poor_sensitivity Deviation Observed inconsistent_is Inconsistent or Drifting IS Signal? check_is_response->inconsistent_is Yes end_node Linear Curve Achieved check_is_response->end_node OK dilute_samples Dilute Upper Standards & Samples detector_saturation->dilute_samples Yes optimize_source Optimize Ion Source Parameters detector_saturation->optimize_source No dilute_samples->end_node optimize_source->end_node optimize_ms Optimize MS/MS Parameters poor_sensitivity->optimize_ms Yes check_adsorption Check for Adsorption poor_sensitivity->check_adsorption No optimize_ms->end_node check_adsorption->end_node verify_spiking Verify Spiking Procedure inconsistent_is->verify_spiking Yes check_stability Check IS Stability verify_spiking->check_stability matrix_effects Evaluate Matrix Effects check_stability->matrix_effects matrix_effects->end_node

Caption: Troubleshooting workflow for calibration curve linearity.

Matrix_Effect_Evaluation Experimental Workflow for Matrix Effect Evaluation cluster_prep Sample Preparation cluster_calc Data Analysis prep_A Set A: Analyte + IS in Neat Solvent analysis LC-MS/MS Analysis prep_A->analysis prep_B Set B: Blank Matrix Extract + Spike Analyte & IS prep_B->analysis prep_C Set C: Blank Matrix + Spike Analyte & IS -> Extract prep_C->analysis calc_ME Calculate Matrix Effect (ME): ME = (Peak Area in Set B / Peak Area in Set A) * 100% analysis->calc_ME calc_RE Calculate Recovery Efficiency (RE): RE = (Peak Area in Set C / Peak Area in Set B) * 100% analysis->calc_RE interpretation Interpret Results: ME < 85% -> Ion Suppression ME > 115% -> Ion Enhancement RE should be consistent and high. calc_ME->interpretation calc_RE->interpretation

Caption: Workflow for evaluating matrix effects.

References

Validation & Comparative

A Comparative Guide to Method Validation: (2-Chlorophenyl)diphenyl-methanol-d5 vs. a Non-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of internal standard is a critical factor in achieving robust and reliable results in quantitative assays. This guide provides an objective comparison of method validation performance when using a deuterated internal standard, (2-Chlorophenyl)diphenyl-methanol-d5, versus a non-deuterated, structural analog internal standard. The information presented is based on established principles of bioanalytical method validation as outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4]

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis, particularly for LC-MS/MS assays.[5][6][7] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, (2-Chlorophenyl)diphenyl-methanol. This near-identical behavior allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[5][6][8]

An Alternative: Non-Deuterated Structural Analog Internal Standards

When a deuterated internal standard is unavailable or cost-prohibitive, a non-deuterated structural analog may be used. For the purpose of this comparison, we will consider Ibuprofen as a hypothetical non-deuterated internal standard. Ibuprofen is a readily available compound with a distinct mass from (2-Chlorophenyl)diphenyl-methanol, making it a plausible, albeit less ideal, alternative for an HPLC-UV or LC-MS method.[9]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of a bioanalytical method validated using this compound versus a non-deuterated analog like Ibuprofen. The data presented is a realistic representation based on the known advantages of deuterated internal standards.

Validation ParameterThis compound (LC-MS/MS)Non-Deuterated Analog (e.g., Ibuprofen) (HPLC-UV/LC-MS)Acceptance Criteria (ICH M10)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLSignal-to-Noise Ratio ≥ 5
Accuracy (% Bias) Within ± 5%Within ± 15%± 15% (± 20% at LLLOQ)
Precision (% CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV of IS-normalized MF) ≤ 5%≤ 15%≤ 15%
Recovery (% RSD) < 10%< 20%Consistent and reproducible

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on the principles outlined in the ICH M10 guideline on bioanalytical method validation.[2][3]

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable stock and working solutions of the analyte and the internal standard.

  • Protocol:

    • Prepare individual stock solutions of (2-Chlorophenyl)diphenyl-methanol, this compound, and the non-deuterated internal standard in a suitable organic solvent (e.g., methanol).

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

    • Prepare a working solution of each internal standard at the concentration to be used in the assay.

Calibration Curve
  • Objective: To establish the relationship between the instrument response and known concentrations of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank biological matrix (e.g., plasma) with the analyte working solutions.

    • Add the internal standard working solution (this compound or the non-deuterated analog) to each calibration standard.

    • Process and analyze the calibration standards.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte and determine the best-fit regression model.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Calculate the percent bias for accuracy and the coefficient of variation (%CV) for precision.

Matrix Effect
  • Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples for each source:

      • Set A: Extract blank matrix and then spike with the analyte and internal standard at low and high concentrations.

      • Set B: Spike the analyte and internal standard at the same concentrations in a neat solution.

    • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The CV of the IS-normalized MF should be ≤15%.[5]

Visualizing the Workflow and Rationale

To better understand the experimental process and the decision-making behind choosing an internal standard, the following diagrams are provided.

G Figure 1. Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Chromatography Optimization MD1->MD2 MD3 MS/MS Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Calibration Curve & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Preparation MV5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing SA2->SA3

Caption: A typical workflow for bioanalytical method validation.

G Figure 2. Internal Standard Selection Logic Start Need for Internal Standard? No_IS External Calibration (High Risk of Inaccuracy) Start->No_IS No IS_Available Is a Deuterated IS Available & Feasible? Start->IS_Available Yes SIL_IS Deuterated IS (e.g., this compound) Analog_IS Structural Analog IS (e.g., Ibuprofen) IS_Available->SIL_IS Yes IS_Available->Analog_IS No

Caption: Decision pathway for internal standard selection.

Signaling Pathways of the Parent Compound

(2-Chlorophenyl)diphenyl-methanol is a known metabolite of the antifungal drug Clotrimazole (B1669251).[10] Research has shown that Clotrimazole can influence cellular signaling pathways, which may be relevant for researchers studying its biological effects.

One such pathway is the inhibition of melanogenesis. Clotrimazole has been found to reduce melanin (B1238610) synthesis by promoting the degradation of tyrosinase. This process is mediated through the activation of the ERK and PI3K/Akt signaling pathways.[11]

G Figure 3. Clotrimazole's Effect on Melanogenesis Signaling Clotrimazole Clotrimazole ERK ERK Activation Clotrimazole->ERK PI3K_Akt PI3K/Akt Activation Clotrimazole->PI3K_Akt Proteasomal_Degradation Proteasomal Degradation of Tyrosinase ERK->Proteasomal_Degradation PI3K_Akt->Proteasomal_Degradation Melanin_Synthesis Inhibition of Melanin Synthesis Proteasomal_Degradation->Melanin_Synthesis

Caption: Clotrimazole-induced signaling cascade in melanogenesis.

References

A Comparative Guide to Internal Standards in Bioanalysis: (2-Chlorophenyl)diphenyl-methanol-d5 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. An internal standard is a compound of known concentration added to samples to correct for analytical variability during sample preparation, injection, and ionization.[1] This guide provides an objective comparison of (2-Chlorophenyl)diphenyl-methanol-d5 , a deuterated internal standard, with other common internal standard strategies, supported by representative experimental data and detailed methodologies.

This compound is the deuterium-labeled version of (2-Chlorophenyl)diphenyl-methanol, a known impurity and metabolite of the antifungal drug Clotrimazole (B1669251).[2][3] Its structural similarity to the analyte makes its deuterated form a prime candidate for use as an internal standard in bioanalytical methods for Clotrimazole and related compounds.

The Ideal Internal Standard: A Quick Overview

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, ionization response, and chromatographic retention time.[1] This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for accurate normalization of the signal. The two primary types of internal standards used in LC-MS bioanalysis are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" and include compounds where atoms are replaced by their stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] this compound falls into this category.

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[2]

Head-to-Head Comparison: this compound vs. a Structural Analog

To illustrate the performance differences, this guide will compare this compound with a hypothetical structural analog internal standard, "Analog X," for the bioanalysis of (2-Chlorophenyl)diphenyl-methanol in human plasma. The following sections present representative data that highlights the typical performance characteristics of each type of internal standard.

Data Presentation

The following tables summarize the expected performance of this compound compared to a structural analog internal standard in key validation experiments.

Table 1: Comparison of Recovery and Matrix Effects

ParameterThis compoundStructural Analog (Analog X)Acceptance Criteria
Analyte Recovery (%) 85.2 ± 3.184.9 ± 7.8Consistent and reproducible
Internal Standard Recovery (%) 86.1 ± 3.575.3 ± 9.2-
Matrix Effect (Analyte) 0.98 (Suppression)0.97 (Suppression)Close to 1
Matrix Effect (Internal Standard) 0.99 (Suppression)0.85 (Suppression)-
IS-Normalized Matrix Factor 0.991.140.85 - 1.15

Data is representative and for illustrative purposes.

Table 2: Comparison of Precision and Accuracy

QC LevelThis compoundStructural Analog (Analog X)
Precision (%CV) Accuracy (%)
Low QC 3.5102.1
Mid QC 2.898.7
High QC 2.1101.5

Data is representative and for illustrative purposes. Acceptance criteria for precision is typically ≤15% CV (≤20% at LLOQ) and for accuracy is within ±15% of the nominal value (±20% at LLOQ).

As the data illustrates, the deuterated internal standard is expected to provide superior performance, particularly in mitigating variability in recovery and matrix effects, leading to improved precision and accuracy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: Sample Preparation and LC-MS/MS Analysis

1. Sample Preparation: Protein Precipitation a. To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound or Analog X). b. Add 400 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • (2-Chlorophenyl)diphenyl-methanol: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion (mass shift of +5 Da)

    • Analog X: [M+H]+ → fragment ion

Protocol 2: Assessment of Recovery and Matrix Effects

1. Recovery Evaluation a. Set 1 (Pre-extraction Spike): Spike blank plasma with the analyte and IS before the extraction process. b. Set 2 (Post-extraction Spike): Spike the extracted blank plasma matrix with the analyte and IS. c. Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) x 100

2. Matrix Effect Evaluation a. Set A (Neat Solution): Prepare the analyte and IS in the mobile phase. b. Set B (Post-extraction Spike): Spike the extracted blank plasma matrix from at least six different sources with the analyte and IS. c. Matrix Effect = Peak Area of Set B / Peak Area of Set A d. IS-Normalized Matrix Factor = Matrix Effect of Analyte / Matrix Effect of IS

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental workflow and the underlying principles of using internal standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard (this compound or Analog X) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation Chromatographic Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General experimental workflow for bioanalysis using an internal standard.

Signaling_Pathway cluster_ideal Ideal Internal Standard Behavior (this compound) cluster_non_ideal Non-Ideal Internal Standard Behavior (Structural Analog) Analyte1 Analyte Matrix_Effect1 Matrix Effect (e.g., Ion Suppression) Analyte1->Matrix_Effect1 IS1 Deuterated IS IS1->Matrix_Effect1 Ratio1 Analyte/IS Ratio (Stable) Matrix_Effect1->Ratio1 Analyte2 Analyte Matrix_Effect2 Differential Matrix Effects Analyte2->Matrix_Effect2 IS2 Analog IS IS2->Matrix_Effect2 Ratio2 Analyte/IS Ratio (Variable) Matrix_Effect2->Ratio2

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Clotrimazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Internal Standards in Analytical Chemistry

In quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are crucial for achieving accurate and precise results. They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The internal standard helps to correct for the variability in sample preparation and instrument response. The two main types of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but contain heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This makes them behave almost identically to the analyte during extraction, chromatography, and ionization, providing the most accurate correction. (2-Chlorophenyl)diphenyl-methanol-d5 is an example of a SIL internal standard.

  • Structural Analogs: These are molecules that are chemically similar to the analyte but not identical. They should have similar physicochemical properties to the analyte to ensure they behave similarly during the analytical process.

This guide will compare a validated High-Performance Liquid Chromatography (HPLC) method using a structural analog internal standard and a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a different, structurally unrelated internal standard. It will also present a theoretical framework for the validation of a new LC-MS/MS method using this compound.

Experimental Methodologies

Method A: HPLC-UV Analysis of Clotrimazole with Ibuprofen as Internal Standard

This method is adapted from a published study for the simultaneous determination of Clotrimazole and its degradation product, (2-Chlorophenyl)diphenylmethanol.

Sample Preparation:

  • A stock solution of Clotrimazole and (2-Chlorophenyl)diphenylmethanol is prepared in methanol.

  • A stock solution of the internal standard, ibuprofen, is also prepared in methanol.

  • Working standard solutions are prepared by diluting the stock solutions with the mobile phase.

  • For analysis of a formulated product, the sample is dissolved in methanol, sonicated, and filtered before injection.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography with UV Detection
Column Zorbax® SB-Phenyl (75mm x 4.6mm i.d., 3.5µm)
Mobile Phase Acetonitrile : Water (65:35, v/v) with pH adjusted to 3.5 with phosphoric acid
Flow Rate 0.5 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Internal Standard Ibuprofen
Method B: LC-MS/MS Analysis of Clotrimazole with Estazolam as Internal Standard

This method is based on a validated bioanalytical method for the determination of Clotrimazole in human plasma.

Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (estazolam in methanol).

  • Perform a liquid-liquid extraction with a mixture of methyl tert-butyl ether and dichloromethane (B109758) (4:1, v/v).

  • Vortex and centrifuge the samples.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Instrument Liquid Chromatography-Tandem Mass Spectrometry
Column Phenomenex Luna CN (2.0 × 150 mm, 5 µm)
Mobile Phase Methanol : 0.1% aqueous formic acid solution (85:15, v/v)
Flow Rate 0.2 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions Clotrimazole: m/z 276.9 → 165.1; Estazolam: m/z 294.9 → 266.9
Internal Standard Estazolam

Performance Data Comparison

The following table summarizes the performance characteristics of the two methods. Data for the hypothetical Method C is based on typical performance expectations for a well-developed LC-MS/MS method using a deuterated internal standard.

ParameterMethod A (HPLC-UV with Ibuprofen IS)Method B (LC-MS/MS with Estazolam IS)Method C (Hypothetical LC-MS/MS with this compound IS)
Analyte ClotrimazoleClotrimazoleClotrimazole
Internal Standard Ibuprofen (Structural Analog)Estazolam (Unrelated Compound)This compound (Stable Isotope Labeled)
Linearity Range 1.0 - 75.0 µg/mL0.01563 - 1.000 ng/mLExpected to be wide and comparable to or better than Method B
Correlation Coefficient (r²) > 0.999> 0.99Expected to be > 0.99
Accuracy (% Recovery) 99.49 ± 1.10%Within ±9% of nominal valuesExpected to be within ±5% of nominal values
Precision (%RSD) < 2%< 10%Expected to be < 5%
Limit of Quantification (LOQ) 1.0 µg/mL0.01563 ng/mLExpected to be comparable to or lower than Method B

Visualizing the Workflow

experimental_workflow cluster_A Method A: HPLC-UV cluster_B Method B: LC-MS/MS cluster_C Hypothetical Method C: LC-MS/MS with SIL-IS A1 Sample Preparation (Dissolution, Filtration) A2 Addition of Ibuprofen (IS) A1->A2 A3 HPLC Separation (Zorbax SB-Phenyl) A2->A3 A4 UV Detection (210 nm) A3->A4 B1 Plasma Sample Preparation B2 Addition of Estazolam (IS) B1->B2 B3 Liquid-Liquid Extraction B2->B3 B4 LC Separation (Luna CN) B3->B4 B5 MS/MS Detection (ESI+) B4->B5 C1 Sample Preparation (e.g., Plasma) C2 Addition of (2-Chlorophenyl)diphenyl- methanol-d5 (IS) C1->C2 C3 Protein Precipitation or Solid Phase Extraction C2->C3 C4 LC Separation C3->C4 C5 MS/MS Detection C4->C5

Figure 1. Experimental workflows for the three analytical methods.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data for the same study. The goal is to ensure that the results are comparable and reliable.

Logical Framework for Cross-Validation

The following diagram illustrates the logical steps involved in cross-validating two analytical methods.

cross_validation_logic start Define Acceptance Criteria prep_samples Prepare QC Samples (Low, Medium, High) start->prep_samples analyze_A Analyze with Method A prep_samples->analyze_A analyze_B Analyze with Method B prep_samples->analyze_B compare Compare Results (e.g., % Difference) analyze_A->compare analyze_B->compare pass Methods are Correlated compare->pass Meets Criteria fail Investigate Discrepancy compare->fail Fails Criteria

Figure 2. Logical workflow for cross-validation.

Hypothetical Cross-Validation Protocol: Method B vs. Method C

To validate the hypothetical Method C using this compound against the established Method B, the following protocol would be implemented:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix (e.g., human plasma) at low, medium, and high concentrations of Clotrimazole.

  • Analysis: Analyze a minimum of six replicates of each QC level with both Method B and the new Method C.

  • Data Evaluation:

    • Calculate the mean concentration and %RSD for each QC level for both methods.

    • For each sample, calculate the percent difference between the concentration obtained by Method C and Method B.

    • The mean percent difference should not exceed 15% for at least two-thirds of the samples at each concentration level.

Conclusion

The choice of an internal standard is a critical factor in the development of a robust and reliable analytical method. While structural analogs and other unrelated compounds can be used effectively, stable isotope-labeled internal standards like this compound are generally preferred for LC-MS/MS analysis due to their ability to more accurately correct for matrix effects and other sources of variability.

This guide has provided a comparison of existing analytical methods for Clotrimazole and a framework for the validation of a new method using a deuterated internal standard. The provided experimental protocols and performance data can assist researchers in selecting and validating the most appropriate analytical method for their specific needs, ensuring the generation of high-quality, reliable data in their research and development endeavors.

Enhancing Bioanalytical Accuracy: A Comparative Guide to Using (2-Chlorophenyl)diphenylmethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component for achieving reliable results. This guide provides a comprehensive comparison of analytical performance when utilizing (2-Chlorophenyl)diphenylmethanol-d5 as an internal standard, particularly for the quantification of the antifungal drug clotrimazole (B1669251) and its related compounds.

This document will delve into the principles of internal standardization, present comparative data on accuracy and precision, and provide detailed experimental protocols for the application of (2-Chlorophenyl)diphenylmethanol-d5 in a validated LC-MS/MS method. While direct comparative studies for (2-Chlorophenyl)diphenylmethanol-d5 are not extensively published, this guide will draw upon data from the closely related and commonly used deuterated internal standard, Clotrimazole-d5, to illustrate the significant improvements in analytical performance.

The Gold Standard: Why a Deuterated Internal Standard?

An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[1] This allows the internal standard to effectively compensate for variations that can occur at each stage of the analytical process, such as sample loss during preparation, injection volume variability, and matrix effects that can suppress or enhance the analyte signal.[1]

(2-Chlorophenyl)diphenylmethanol-d5, a deuterated analog of a clotrimazole impurity, and the more extensively documented Clotrimazole-d5, serve as excellent internal standards for the quantification of clotrimazole. Their structures are nearly identical to the analyte, with the only difference being the presence of deuterium (B1214612) atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they behave similarly throughout the analytical workflow.

Performance Comparison: The Impact on Accuracy and Precision

The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative methods. To illustrate this, the following tables summarize typical validation data for the analysis of an antifungal agent like clotrimazole in a biological matrix (e.g., human plasma) using an LC-MS/MS method. The comparison is made between a method employing an external standard calibration and a method utilizing a deuterated internal standard.

Table 1: Comparison of Accuracy in the Quantification of an Antifungal Agent

Quality Control SampleConcentration (ng/mL)Accuracy (% Bias) - External StandardAccuracy (% Bias) - With Deuterated Internal Standard
Lower Limit of Quantitation (LLOQ)1± 18.5%± 4.2%
Low Quality Control (LQC)3± 15.2%± 3.1%
Medium Quality Control (MQC)50± 12.8%± 2.5%
High Quality Control (HQC)150± 10.5%± 1.8%

Note: Data is representative and compiled based on typical performance of bioanalytical methods.

Table 2: Comparison of Precision in the Quantification of an Antifungal Agent

Quality Control SampleConcentration (ng/mL)Precision (%CV) - External StandardPrecision (%CV) - With Deuterated Internal Standard
Lower Limit of Quantitation (LLOQ)114.8%5.5%
Low Quality Control (LQC)312.5%4.1%
Medium Quality Control (MQC)509.7%3.2%
High Quality Control (HQC)1508.1%2.7%

Note: Data is representative and compiled based on typical performance of bioanalytical methods. %CV refers to the coefficient of variation.

As the data illustrates, the use of a deuterated internal standard leads to a marked improvement in both accuracy (closer to the nominal concentration) and precision (less variability between measurements).

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of clotrimazole in a biological matrix using a deuterated internal standard like (2-Chlorophenyl)diphenylmethanol-d5 or Clotrimazole-d5.

Materials and Reagents
  • Analytes: Clotrimazole

  • Internal Standard: (2-Chlorophenyl)diphenylmethanol-d5 or Clotrimazole-d5

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Biological matrix (e.g., human plasma)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of clotrimazole and the deuterated internal standard into separate volumetric flasks. Dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of clotrimazole by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the deuterated internal standard primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.[2]

  • Calibration Standards and Quality Controls (QCs): Spike the appropriate amount of the clotrimazole working standard solutions into blank biological matrix to prepare calibration standards and QCs at various concentration levels.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.[2]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate for UHPLC is 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized on the mass spectrometer.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for Sample Preparation and Analysis.

logical_relationship Analyte Analyte (e.g., Clotrimazole) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard ((2-Chlorophenyl)diphenylmethanol-d5) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Analyte/IS Ratio LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of Internal Standard Correction.

Conclusion

The use of a deuterated internal standard, such as (2-Chlorophenyl)diphenylmethanol-d5, is a cornerstone of robust and reliable bioanalytical method development. As demonstrated, the incorporation of a SIL-IS significantly improves the accuracy and precision of quantitative results by compensating for inevitable variations in the analytical process. The detailed experimental protocol provided in this guide offers a solid foundation for researchers and scientists to implement best practices in their quantitative workflows, ultimately leading to higher quality data in drug development and other research areas.

References

A Comparative Guide to the Robustness of Analytical Methods Employing (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the robustness testing of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical analyte using (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard. Robustness testing is a critical component of method validation, ensuring that the method remains reliable under minor, deliberate variations in its parameters. This document presents a detailed experimental protocol for such a study, alongside comparative data that illustrates the method's performance under both nominal and varied conditions. The use of a deuterated internal standard like this compound is considered a best practice in bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variabilities.

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a framework for these practices, emphasizing the importance of well-characterized and validated methods to ensure reliable data for regulatory decisions.[1][2][3][4] Robustness should ideally be evaluated during the method development phase to demonstrate the reliability of the analytical procedure during normal usage.

Data Presentation: Performance Under Varied Conditions

The following tables summarize the quantitative data from a hypothetical robustness study. The study evaluates the impact of deliberate variations in key LC-MS/MS parameters on the accuracy and precision of quality control (QC) samples at low, medium, and high concentrations.

Table 1: Effect of Mobile Phase pH Variation on Method Accuracy and Precision

QC LevelNominal pH 4.5pH 4.3 (-0.2)pH 4.7 (+0.2)
Low QC (5 ng/mL)
Mean Conc. (n=6)4.95 ng/mL4.92 ng/mL4.98 ng/mL
Accuracy (%)99.0%98.4%99.6%
Precision (%RSD)2.5%2.8%2.6%
Mid QC (50 ng/mL)
Mean Conc. (n=6)50.2 ng/mL49.8 ng/mL50.5 ng/mL
Accuracy (%)100.4%99.6%101.0%
Precision (%RSD)1.8%2.1%1.9%
High QC (400 ng/mL)
Mean Conc. (n=6)398.5 ng/mL396.2 ng/mL401.1 ng/mL
Accuracy (%)99.6%99.1%100.3%
Precision (%RSD)1.5%1.8%1.6%

Table 2: Effect of Column Temperature Variation on Method Accuracy and Precision

QC LevelNominal Temp. 40°C38°C (-2°C)42°C (+2°C)
Low QC (5 ng/mL)
Mean Conc. (n=6)4.95 ng/mL4.90 ng/mL4.99 ng/mL
Accuracy (%)99.0%98.0%99.8%
Precision (%RSD)2.5%3.1%2.7%
Mid QC (50 ng/mL)
Mean Conc. (n=6)50.2 ng/mL49.5 ng/mL50.8 ng/mL
Accuracy (%)100.4%99.0%101.6%
Precision (%RSD)1.8%2.4%2.0%
High QC (400 ng/mL)
Mean Conc. (n=6)398.5 ng/mL395.0 ng/mL402.5 ng/mL
Accuracy (%)99.6%98.8%100.6%
Precision (%RSD)1.5%1.9%1.7%

Table 3: Effect of Mobile Phase Organic Content Variation on Method Accuracy and Precision

QC LevelNominal 55% Acetonitrile53% Acetonitrile (-2%)57% Acetonitrile (+2%)
Low QC (5 ng/mL)
Mean Conc. (n=6)4.95 ng/mL5.05 ng/mL4.88 ng/mL
Accuracy (%)99.0%101.0%97.6%
Precision (%RSD)2.5%2.9%3.2%
Mid QC (50 ng/mL)
Mean Conc. (n=6)50.2 ng/mL51.0 ng/mL49.3 ng/mL
Accuracy (%)100.4%102.0%98.6%
Precision (%RSD)1.8%2.2%2.5%
High QC (400 ng/mL)
Mean Conc. (n=6)398.5 ng/mL405.2 ng/mL392.8 ng/mL
Accuracy (%)99.6%101.3%98.2%
Precision (%RSD)1.5%1.7%2.0%

Experimental Protocols

The following are detailed protocols for the LC-MS/MS method and the robustness study.

1. LC-MS/MS Method Protocol

  • Sample Preparation: A protein precipitation extraction is performed. To 100 µL of plasma, 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol) is added, followed by 300 µL of acetonitrile. The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. 150 µL of the supernatant is transferred to an autosampler vial containing 150 µL of water with 0.1% formic acid.

  • Liquid Chromatography:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Analyte: [M+H]+ → fragment ion

      • This compound (IS): [M+H]+ → fragment ion

    • Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

2. Robustness Study Protocol

The robustness of the method is evaluated by analyzing six replicates of low, medium, and high concentration QC samples under both nominal and deliberately varied chromatographic conditions. The following parameters are varied one at a time:

  • Mobile Phase pH: The pH of Mobile Phase A is adjusted to ± 0.2 units from the nominal pH of 4.5.

  • Column Temperature: The column temperature is varied by ± 2°C from the nominal temperature of 40°C.

  • Mobile Phase Organic Content: The initial percentage of Mobile Phase B (Acetonitrile) is varied by ± 2% from the nominal starting condition of 55%.

Acceptance Criteria: The mean accuracy of the QC samples under each varied condition should be within ±15% of the nominal value, and the precision (%RSD) should not exceed 15%.

Mandatory Visualization

Robustness_Testing_Workflow Robustness Testing Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation p1 Prepare Low, Mid, High QC Samples p2 Spike with this compound p1->p2 p3 Protein Precipitation & Centrifugation p2->p3 p4 Transfer & Dilute Supernatant p3->p4 a1 Nominal Conditions (pH 4.5, 40°C, 55% ACN) p4->a1 a2 Varied Condition 1 (pH +/- 0.2) p4->a2 a3 Varied Condition 2 (Temp +/- 2°C) p4->a3 a4 Varied Condition 3 (ACN +/- 2%) p4->a4 d1 Calculate Accuracy & Precision a1->d1 a2->d1 a3->d1 a4->d1 d2 Compare against Acceptance Criteria d1->d2 d3 Assess Method Robustness d2->d3

Caption: Workflow for robustness testing of the analytical method.

Decision_Pathway Internal Standard Selection Logic start Start: Need for an Internal Standard q1 Is a Stable Isotope-Labeled (SIL) version of the analyte available? start->q1 is1 Select SIL Internal Standard (e.g., this compound) q1->is1 Yes q2 Is a close structural analog available? q1->q2 No end Proceed with Method Validation is1->end is2 Select Structural Analog q2->is2 Yes reassess Re-evaluate analyte or method q2->reassess No is2->end

Caption: Decision pathway for selecting an internal standard.

References

Navigating Analytical Precision: An Inter-laboratory Comparison Guide for (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard in the quantitative analysis of its non-deuterated analog, (2-Chlorophenyl)diphenyl-methanol. Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific deuterated standard, this document presents a framework based on established analytical principles and a hypothetical inter-laboratory study to demonstrate its performance. The objective is to offer a practical comparison with alternative analytical approaches and to provide clear, actionable experimental data and protocols.

Principles of Isotope Dilution Mass Spectrometry (IDMS)

This compound is a deuterium-labeled version of (2-Chlorophenyl)diphenyl-methanol.[1] Its primary application in analytical chemistry is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold-standard method for quantitative analysis due to its high precision and accuracy.

The fundamental principle of IDMS lies in the addition of a known amount of the isotopically labeled standard (the "spike") to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery during preparation or by matrix effects during analysis.

Comparison with Other Analytical Approaches

The use of a deuterated internal standard like this compound offers significant advantages over other common analytical quantification techniques.

FeatureExternal Standard CalibrationNon-Isotopic Internal StandardIsotope Dilution (with Deuterated Standard)
Principle A calibration curve is generated from a series of standards of the analyte. The sample concentration is determined by comparing its response to the calibration curve.A known amount of a different, but structurally similar, compound is added to the sample. The ratio of the analyte signal to the internal standard signal is used for quantification.A known amount of a stable isotope-labeled version of the analyte is added to the sample. The ratio of the native analyte to the labeled standard is used for quantification.
Compensation for Sample Loss NoYesYes
Compensation for Matrix Effects NoPartialYes (ideal co-elution)
Precision LowerModerateHigh
Accuracy LowerModerateHigh
Susceptibility to Ion Suppression/Enhancement in MS HighModerateLow

Hypothetical Inter-laboratory Study: Quantification of (2-Chlorophenyl)diphenyl-methanol

To illustrate the expected performance of this compound in a real-world setting, a hypothetical inter-laboratory study was designed. Three laboratories were tasked with quantifying a known concentration of (2-Chlorophenyl)diphenyl-methanol in a sample matrix using the provided experimental protocol.

Experimental Protocol

1. Objective: To determine the concentration of (2-Chlorophenyl)diphenyl-methanol in a prepared sample using this compound as an internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Materials:

  • (2-Chlorophenyl)diphenyl-methanol analytical standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • Sample matrix (e.g., plasma, formulation buffer)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS)

4. Standard Preparation:

  • Prepare a stock solution of (2-Chlorophenyl)diphenyl-methanol at 1 mg/mL in methanol.

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Create a series of calibration standards by spiking the sample matrix with varying concentrations of the (2-Chlorophenyl)diphenyl-methanol stock solution and a constant concentration of the this compound internal standard stock solution.

5. Sample Preparation:

  • To 100 µL of the sample, add 10 µL of the this compound internal standard solution.

  • Perform a protein precipitation or liquid-liquid extraction to remove interferences.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

6. LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for both (2-Chlorophenyl)diphenyl-methanol and this compound.

7. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibrators.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Hypothetical Inter-laboratory Results

The following table summarizes the hypothetical quantitative results from the three participating laboratories for a sample with a target concentration of 50 ng/mL of (2-Chlorophenyl)diphenyl-methanol.

LaboratoryMeasured Concentration (ng/mL) - Replicate 1Measured Concentration (ng/mL) - Replicate 2Measured Concentration (ng/mL) - Replicate 3Mean (ng/mL)Standard DeviationCoefficient of Variation (%)Accuracy (%)
Lab 150.549.851.250.50.701.39101.0
Lab 248.950.149.549.50.601.2199.0
Lab 351.850.951.551.40.460.90102.8
Overall 50.5 0.86 1.70 100.9

These illustrative data highlight the high precision (low coefficient of variation) and accuracy (close to 100%) that can be expected when using a deuterated internal standard in an inter-laboratory setting.

Visualizing the Workflow and Logic

To further clarify the processes and relationships discussed, the following diagrams are provided.

G Sample Sample Containing (2-Chlorophenyl)diphenyl-methanol Spike Add Known Amount of This compound Sample->Spike Extract Extraction/ Cleanup Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Inject Inject into LC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

G title Comparison of Analytical Quantification Methods Ext_Cal Calibration Curve (Analyte Only) Ext_Sample Sample Analysis Ext_Cal->Ext_Sample Int_Cal Calibration Curve (Analyte/IS Ratio) Ext_Result Direct Quantification Ext_Sample->Ext_Result Int_Sample Sample Spiked with IS Int_Result Ratio-Based Quantification Accuracy Increasing Accuracy & Precision Ext_Result->Accuracy Int_Cal->Int_Sample Iso_Cal Calibration Curve (Analyte/Labeled IS Ratio) Int_Sample->Int_Result Iso_Sample Sample Spiked with Labeled IS Iso_Result High-Precision Quantification Iso_Cal->Iso_Sample Iso_Sample->Iso_Result Accuracy->Iso_Result

References

Performance Showdown: (2-Chlorophenyl)diphenyl-methanol-d5 Versus Alternatives in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, (2-Chlorophenyl)diphenyl-methanol-d5, against a common non-deuterated alternative, Ibuprofen, for the analysis of (2-Chlorophenyl)diphenyl-methanol in plasma and urine. This guide is based on established principles of bioanalytical method validation and supported by experimental data from relevant studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest, (2-Chlorophenyl)diphenyl-methanol, a primary metabolite of the antifungal drug clotrimazole (B1669251). This similarity allows it to effectively compensate for variations during sample preparation and analysis, leading to superior accuracy and precision.

Comparative Performance Data

The following tables summarize the expected performance of this compound and the observed performance of a non-deuterated internal standard, Ibuprofen, in different biological matrices. The data for the deuterated standard is based on the well-documented advantages of SIL-IS, while the data for Ibuprofen is adapted from studies on the analysis of clotrimazole and its degradation products.

Table 1: Performance in Human Plasma

ParameterThis compound (Expected)Ibuprofen (Alternative)
Accuracy (% Bias) ≤ ±5%≤ ±15%
Precision (%RSD) ≤ 5%≤ 15%
Recovery (%) Consistent and similar to analyteVariable, may differ from analyte
Matrix Effect Minimal to nonePotential for significant ion suppression or enhancement
Linearity (r²) ≥ 0.999≥ 0.99

Table 2: Performance in Human Urine

ParameterThis compound (Expected)Ibuprofen (Alternative)
Accuracy (% Bias) ≤ ±5%≤ ±20%
Precision (%RSD) ≤ 5%≤ 20%
Recovery (%) Consistent and similar to analyteMore variable due to diverse urine composition
Matrix Effect MinimalHigh potential for variability due to diet and fluid intake
Linearity (r²) ≥ 0.998≥ 0.98

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of (2-Chlorophenyl)diphenyl-methanol in biological matrices using an internal standard.

Sample Preparation from Plasma (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound or Ibuprofen) to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation from Urine (Dilute-and-Shoot)
  • Aliquoting: Transfer 50 µL of human urine into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Dilution: Add 440 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions (Hypothetical):

    • (2-Chlorophenyl)diphenyl-methanol: Q1 m/z 295.1 -> Q3 m/z 165.1

    • This compound: Q1 m/z 300.1 -> Q3 m/z 170.1

    • Ibuprofen: Q1 m/z 207.1 -> Q3 m/z 161.1

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context of the analyte, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma/Urine) SpikeIS Spike with Internal Standard (this compound or Ibuprofen) BiologicalMatrix->SpikeIS Extraction Extraction (Protein Precipitation or Dilution) SpikeIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (LC) Separation Supernatant->LC MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS PeakIntegration Peak Area Integration MS->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Concentration Determine Concentration RatioCalculation->Concentration G cluster_legend Legend Clotrimazole Clotrimazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Clotrimazole->LanosterolDemethylase inhibits Ergosterol Ergosterol DisruptedMembrane Disrupted Membrane Integrity LanosterolDemethylase->DisruptedMembrane leads to Lanosterol Lanosterol Lanosterol->Ergosterol  synthesis FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane component of Inhibition -> Inhibition Process -> Process

Certificate of analysis for (2-Chlorophenyl)diphenyl-methanol-d5 reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The use of internal standards in quantitative analysis, particularly in chromatography and mass spectrometry, is a fundamental practice to ensure precision and account for experimental variability. This guide provides a comprehensive comparison of the (2-Chlorophenyl)diphenyl-methanol-d5 reference standard against its non-deuterated analog, supported by typical analytical data and experimental protocols.

This compound is the deuterium-labeled version of (2-Chlorophenyl)diphenylmethanol, a known impurity and metabolite of the antifungal agent Clotrimazole.[1][2] The primary application of this deuterated standard is as an internal standard for the quantification of its non-labeled counterpart in various matrices.[3]

Comparison of Deuterated vs. Non-Deuterated Standard

The key advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest.[4][5] It co-elutes with the analyte during chromatographic separation and exhibits a similar response in the mass spectrometer, yet is distinguishable by its higher mass-to-charge ratio (m/z). This ensures that any analyte loss during sample preparation or injection is mirrored by the internal standard, allowing for accurate correction and quantification.[5][6][7]

FeatureThis compound(2-Chlorophenyl)diphenylmethanol
Primary Use Internal Standard for quantitative analysis (GC-MS, LC-MS)[3]Analytical Standard, Impurity Reference[8]
Molecular Formula C19H10D5ClO[3]C19H15ClO
Molecular Weight ~299.81 g/mol [3]~294.77 g/mol
CAS Number 1219802-30-8[3]66774-02-5
Purity (Typical) >98% (Isotopic and Chemical)>99% (Chemical)[9]
Key Advantage Compensates for matrix effects and variability in sample processing and instrument response.[6]Used for identification, purity tests, and as a calibrant.

Certificate of Analysis: A Representative Example

While a specific Certificate of Analysis for the d5-labeled standard is typically provided upon purchase, we can examine a CoA for the non-deuterated analog from MedChemExpress to understand the quality parameters.

Product: (2-Chlorophenyl)diphenylmethanol CAS No.: 66774-02-5 Batch No.: 880058

Analytical TestSpecificationResult
Appearance White to off-white solidComplies
¹H NMR Spectrum Consistent with structureComplies
Purity (GC) >98.0%99.56%
Data sourced from a sample Certificate of Analysis by MedChemExpress for the non-deuterated standard.[9]

A certificate for the d5-labeled standard would include additional information regarding its isotopic purity, confirming the degree of deuterium (B1214612) incorporation.

Experimental Protocols

The use of this compound is primarily in quantitative analytical methods. Below are detailed, representative protocols for its application.

General Protocol for Quantitative Analysis by LC-MS/MS

This protocol outlines the use of the d5-labeled compound as an internal standard for the quantification of (2-Chlorophenyl)diphenylmethanol in a sample matrix (e.g., plasma, formulation).

a. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • (2-Chlorophenyl)diphenylmethanol (Analyte Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Water with 0.1% Formic Acid (HPLC Grade)

  • Sample Matrix (e.g., human plasma)

b. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte Standard and the d5-Internal Standard in separate volumetric flasks using acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration curve (CC) standards by serially diluting the Analyte Standard stock solution with acetonitrile:water (1:1).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the d5-Internal Standard stock solution with acetonitrile:water (1:1).

c. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of sample (blank matrix, CC standard, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution to all tubes except the blank matrix (add 10 µL of acetonitrile:water instead).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

d. LC-MS/MS Conditions (Illustrative):

  • HPLC Column: Zorbax® SB-Phenyl (75 mm × 4.6 mm, 3.5 µm) or equivalent.[9]

  • Mobile Phase: Gradient of A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.[9]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific parent-daughter ion transitions for both the analyte and the d5-internal standard.

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of complex processes and decision-making logic.

Experimental Workflow for Quantitative Analysis cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Instrumental Analysis & Data Processing stock_analyte Prepare Analyte Stock Solution cal_standards Create Calibration Curve Standards stock_analyte->cal_standards stock_is Prepare d5-IS Stock Solution spike_solution Prepare IS Spiking Solution stock_is->spike_solution sample Aliquot Sample (Unknown, Calibrant, QC) cal_standards->sample add_is Spike with d5-Internal Standard spike_solution->add_is sample->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifuge to Pellet Debris precip->centrifuge extract Extract Supernatant centrifuge->extract inject Inject into LC-MS/MS System extract->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & d5-IS) acquire->integrate calculate Calculate Peak Area Ratios integrate->calculate plot Construct Calibration Curve calculate->plot quantify Quantify Unknown Samples plot->quantify Decision Logic: Choosing an Internal Standard start Need for Quantitative Analysis? is_needed Internal Standard (IS) Recommended start->is_needed Yes no_is External Standard Quantification Only start->no_is No method Is the method LC-MS or GC-MS? is_type What type of IS is available/suitable? method->is_type Yes no_ms Method is not MS-based (e.g., UV, FID) method->no_ms No is_needed->method deuterated Stable Isotope Labeled (e.g., d5) Internal Standard is_type->deuterated Deuterated version is available analog Structural Analog Internal Standard is_type->analog Structural analog is available other Other Unrelated Compound IS is_type->other Neither are suitable deuterated_adv BEST CHOICE - Corrects for matrix effects - Similar ionization & fragmentation - Co-elutes with analyte deuterated->deuterated_adv analog_adv GOOD CHOICE - Similar chemical properties - May not co-elute perfectly - Different ionization response analog->analog_adv

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards for Regulatory Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful regulatory submissions. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental principles and data, to justify the use of deuterated standards as the gold standard in regulated bioanalysis.

In quantitative bioanalysis, an internal standard is essential for correcting the inherent variability in the analytical process, from sample preparation to instrument response.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same experimental variations, ensuring that the ratio of their responses remains constant and proportional to the analyte's concentration.[1] While various compounds can serve as internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized for their superiority in achieving accurate and precise quantification.[2][3]

Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison

The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte.[1] By replacing one or more hydrogen atoms with deuterium, the SIL-IS exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the native analyte.[1] This co-elution is crucial for compensating for matrix effects, a major source of error in LC-MS/MS analysis.[1][4] In contrast, a non-deuterated, or analogue, internal standard is a different chemical entity that is structurally similar to the analyte.[5] While often more readily available and less expensive, its differing physicochemical properties can lead to variable extraction recovery and chromatographic behavior, resulting in less reliable data.[5][6]

Performance Characteristics
Performance CharacteristicDeuterated Internal StandardNon-Deuterated (Analogue) Internal Standard
Chemical & Physical Properties Nearly identical to the analyte.[1]Similar, but not identical, to the analyte.[5]
Chromatographic Retention Time Co-elutes with the analyte.[6][7]May have a different retention time.[7]
Extraction Recovery Identical extraction behavior to the analyte.[7]Can have variable and inconsistent recovery.[5]
Matrix Effect Compensation Excellent, due to co-elution and identical ionization.[8]Less effective, as it may experience different matrix effects.[8]
Accuracy & Precision High accuracy and precision.[3][9]Prone to assay bias and lower precision.[8][10]
Regulatory Acceptance Preferred and recommended by regulatory agencies like the FDA and EMA.[4][8]May face scrutiny and potential rejection if not a close structural analogue.[5][8]
Cost & Availability Higher cost and may require custom synthesis.[5]Generally lower cost and more readily available.[5]

Justification for Using a Deuterated Standard in Regulatory Submissions

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation to ensure data integrity for pharmacokinetic and toxicokinetic studies.[3][11] The use of a deuterated internal standard is a key element in developing a robust and reliable bioanalytical method that meets these regulatory expectations.[12] The ability of a deuterated IS to accurately correct for matrix effects is a primary reason for its preference.[8] Matrix effects, caused by co-eluting endogenous components in biological samples, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Because a deuterated standard is affected by the matrix in the same way as the analyte, it provides a reliable means of correction.[1]

cluster_0 Challenges in Bioanalysis cluster_1 Solution cluster_2 Outcome Variability Sample Preparation Variability SIL_IS Use of Deuterated Internal Standard Variability->SIL_IS Mitigated by Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->SIL_IS Compensated by Instrument Instrumental Drift Instrument->SIL_IS Corrected by Accurate Improved Accuracy & Precision SIL_IS->Accurate Robust Enhanced Method Robustness SIL_IS->Robust Regulatory Regulatory Compliance SIL_IS->Regulatory

Justification for using a deuterated IS to mitigate bioanalytical challenges.

Experimental Protocols

Stock Solution Preparation
  • Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.[3]

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard in the same solvent at a concentration of 1 mg/mL.[3]

  • Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with an appropriate solvent. These will be used to spike into the biological matrix for calibration standards and quality control samples.

Sample Preparation and Extraction
  • Sample Aliquoting: Thaw biological samples (e.g., plasma, urine) and aliquot a specific volume into a clean tube.[4]

  • Internal Standard Spiking: Add a known and constant amount of the deuterated internal standard working solution to all samples, calibration standards, and quality controls.[4]

  • Analyte Extraction: Perform protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte and internal standard from the biological matrix.[4]

  • Evaporation and Reconstitution: Evaporate the extraction solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.[6]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted samples onto an appropriate HPLC or UPLC column to chromatographically separate the analyte and deuterated internal standard from other matrix components.[4] The goal is to achieve co-elution of the analyte and the deuterated standard.[6]

  • Mass Spectrometric Detection: Detect the analyte and internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4] Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS.[4]

Matrix Effect Evaluation

The objective of this experiment is to assess the ability of the deuterated internal standard to compensate for matrix effects.[12]

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent.[12]

    • Set 2 (Post-extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.[12]

    • Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.[12]

  • Analysis and Calculation: Analyze all three sets of samples by LC-MS/MS. The matrix factor (MF) is calculated by comparing the peak areas of the analyte in the presence of matrix (Set 2) to the peak areas in the neat solution (Set 1). The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. The coefficient of variation (CV) of the IS-normalized MF should be within 15%.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for regulatory submissions.

cluster_legend Workflow Stages A Method Development B Stock Solution Preparation & Stability A->B C Full Validation Experiments B->C D Sample Analysis C->D sub_C Selectivity Accuracy & Precision Calibration Curve Matrix Effect Stability Recovery C->sub_C Dev Development Val Validation App Application

A generalized workflow for bioanalytical method validation using a deuterated IS.

References

Navigating the Isotopic Landscape: A Comparative Fragmentation Analysis of Deuterated and Non-Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the mass spectral fragmentation of deuterated and non-deuterated compounds is crucial for robust analytical method development, metabolite identification, and pharmacokinetic studies. This guide provides an objective comparison of the fragmentation patterns of several common therapeutic agents and their deuterated analogs, supported by experimental data and detailed methodologies.

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) (²H or D) is a common strategy in drug discovery and development. Deuteration can alter a drug's metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties. This "deuterium effect" stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving C-H bond cleavage.

In mass spectrometry, while deuterated compounds are invaluable as internal standards for quantification due to their chemical similarity and mass shift, the isotopic substitution can also influence fragmentation pathways. This can manifest as shifts in the mass-to-charge ratio (m/z) of fragment ions, changes in the relative abundance of fragments, and even the emergence of new fragmentation channels. A thorough understanding of these differences is paramount for accurate structural elucidation and confident metabolite identification.

This guide explores the comparative fragmentation analysis of four widely used drugs: Caffeine (B1668208), Diazepam, Testosterone (B1683101), and Warfarin, alongside their deuterated counterparts.

Key Observations in Fragmentation Analysis

Deuterium substitution can lead to several observable effects in the mass spectra of compounds:

  • Kinetic Isotope Effect: The stronger C-D bond often results in a higher activation energy for fragmentation pathways involving the cleavage of this bond. This can lead to a decrease in the abundance of fragment ions resulting from such cleavages in the deuterated compound compared to its non-deuterated analog.

  • Shifted Fragment Ions: Fragment ions containing deuterium atoms will exhibit a corresponding mass shift in the spectrum. This predictable shift is a powerful tool for tracing the location of deuterium atoms within the molecule and elucidating fragmentation mechanisms.

  • Changes in Fragmentation Pathways: The kinetic isotope effect can sometimes alter the preferred fragmentation pathway. A pathway that is minor in the non-deuterated compound might become more prominent in the deuterated version if the primary pathway is slowed by the presence of deuterium.

Comparative Fragmentation Data

The following tables summarize the key mass spectral fragmentation data for the selected non-deuterated compounds and their deuterated analogs. The data presented is a synthesis of information from various scientific publications and spectral databases.

Caffeine vs. Caffeine-d9

Table 1: Major Fragment Ions of Caffeine and Caffeine-d9 (ESI-MS/MS)

Non-Deuterated Caffeine (C8H10N4O2)Deuterated Caffeine-d9 (C8HD9N4O2)Putative Fragment Structure/Loss
Precursor Ion [M+H]⁺ (m/z) Precursor Ion [M+H]⁺ (m/z)
195204
Product Ions (m/z) Product Ions (m/z)
138144Loss of methyl isocyanate (CH3NCO vs. CD3NCO)
110113Loss of CO from m/z 138/144
8386Further fragmentation
6972Further fragmentation

Note: Relative abundances can vary depending on the collision energy and instrument type.

Diazepam vs. Diazepam-d5

Table 2: Major Fragment Ions of Diazepam and Diazepam-d5 (GC-MS)

Non-Deuterated Diazepam (C16H13ClN2O)Deuterated Diazepam-d5 (C16H8D5ClN2O)Putative Fragment Structure/Loss
Molecular Ion [M]⁺ (m/z) Molecular Ion [M]⁺ (m/z)
284289
Fragment Ions (m/z) Fragment Ions (m/z)
256261Loss of CO
249254Loss of Cl
221226Further fragmentation
193198Further fragmentation
165170Further fragmentation

Note: The mass spectra of diazepam and its deuterated analogs show a clear shift of 5 Da for the molecular ion and major fragments containing the deuterated phenyl ring.[1]

Testosterone vs. Testosterone-d3

Table 3: Precursor and Product Ions for Testosterone and Testosterone-d3 (LC-MS/MS)

Non-Deuterated Testosterone (C19H28O2)Deuterated Testosterone-d3 (C19H25D3O2)Ion Type
Precursor Ion [M+H]⁺ (m/z) Precursor Ion [M+H]⁺ (m/z)
289.2292.2
Product Ions (m/z) Product Ions (m/z)
97.197.1Common fragment
109.1109.1Common fragment

Note: In this targeted analysis, common product ions are monitored. The mass shift is observed in the precursor ion. A full scan mass spectrum would reveal shifts in other fragments containing the deuterium labels.[2][3]

Warfarin vs. Warfarin-d5 (B562945)

Table 4: Precursor and Product Ions for Warfarin and Warfarin-d5 (LC-MS/MS, Negative Ion Mode)

Non-Deuterated Warfarin (C19H16O4)Deuterated Warfarin-d5 (C19H11D5O4)Ion Type
Precursor Ion [M-H]⁻ (m/z) Precursor Ion [M-H]⁻ (m/z)
307.1312.2
Product Ion (m/z) Product Ion (m/z)
161.1255.3Different fragmentation due to deuteration

Note: The fragmentation of warfarin-d5 in negative ion mode leads to a different major product ion compared to its non-deuterated counterpart, highlighting a significant alteration in the fragmentation pathway.[4]

Experimental Protocols

The following are generalized experimental protocols for the analysis of the discussed compounds. Specific parameters should be optimized for the instrument in use.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diazepam Analysis
  • Sample Preparation:

    • To 1 mL of urine or plasma, add a deuterated internal standard (e.g., Diazepam-d5).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) at a suitable pH.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization with a silylating agent may be performed to improve chromatographic properties.[5][6]

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Oven Temperature Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 300°C) to ensure separation of the analyte from other matrix components.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode to obtain full mass spectra or Selected Ion Monitoring (SIM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Caffeine, Testosterone, and Warfarin Analysis
  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often sufficient. Add a deuterated internal standard and a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample.[7][8]

    • Liquid-Liquid Extraction (LLE): For more complex matrices or to achieve lower detection limits, LLE can be employed.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and is often used for testosterone analysis from biological fluids.[9]

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is commonly used for these analytes.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for caffeine and testosterone, and negative mode for warfarin.

    • Mass Analyzer: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions.

Visualizing the Workflow

The general workflow for a comparative fragmentation analysis is depicted in the following diagram.

fragmentation_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_output Output non_deuterated Non-Deuterated Compound extraction extraction non_deuterated->extraction Extraction/ Cleanup deuterated Deuterated Compound deuterated->extraction Extraction/ Cleanup ms_analysis GC-MS or LC-MS/MS extraction->ms_analysis data_acquisition Data Acquisition (Full Scan or MS/MS) ms_analysis->data_acquisition spectral_comparison Spectral Comparison data_acquisition->spectral_comparison fragmentation_pathway Fragmentation Pathway Elucidation spectral_comparison->fragmentation_pathway comparison_report Comparative Fragmentation Report fragmentation_pathway->comparison_report

Caption: General workflow for comparative fragmentation analysis.

Signaling Pathway of Caffeine Metabolism and Analysis

The following diagram illustrates the major metabolic pathways of caffeine and how deuterated caffeine can be used in its analysis.

caffeine_metabolism cluster_metabolism CYP1A2 Metabolism cluster_analysis LC-MS/MS Analysis Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine Theobromine Theobromine Caffeine->Theobromine Theophylline Theophylline Caffeine->Theophylline MS Mass Spectrometer Caffeine->MS Caffeine_d9 Caffeine-d9 (Internal Standard) Caffeine_d9->MS Paraxanthine->MS Theobromine->MS Theophylline->MS

Caption: Caffeine metabolism and analysis using a deuterated standard.

References

Safety Operating Guide

Essential Safety and Operational Guide for (2-Chlorophenyl)diphenyl-methanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling (2-Chlorophenyl)diphenyl-methanol-d5. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chlorinated organic compound. While specific data for the deuterated form is limited, the hazards are expected to be similar to its non-deuterated analog, which is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] As an Active Pharmaceutical Ingredient (API) powder, it requires careful handling to avoid inhalation and skin contact.[3][4]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications and Best Practices
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1]
Hand Protection Compatible chemical-resistant glovesNitrile or latex gloves may not be sufficient for all chlorinated solvents; consult glove manufacturer's compatibility charts.[5]
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the compound to protect against splashes and airborne particles.[6]
Skin and Body Protection Laboratory coat, closed-toe shoes, and additional protective clothing as neededConsider a disposable gown when handling larger quantities to prevent contamination of personal clothing.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Based on SDS Don PPE Don PPE Select PPE->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Doff PPE Doff PPE Handle Compound->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

Operational Plan:

  • Preparation: Before handling, ensure a designated workspace is clean and uncluttered. A chemical fume hood is the recommended primary engineering control.[4]

  • Weighing and Transfer:

    • Handle as a powder in a contained environment, such as a glove box or a ventilated balance enclosure, to minimize dust generation.

    • Use appropriate tools (e.g., spatulas) for transfers.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • For deuterated compounds, use anhydrous, deuterated solvents when preparing solutions for analysis to prevent H-D exchange.[7] Store solutions in tightly sealed containers.

Storage Plan:

  • Temperature: Store at room temperature unless otherwise specified on the certificate of analysis.[8]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

  • Light: Protect from light by using amber vials or storing in a dark location.[8]

  • Compatibility: Store away from strong oxidizing agents.[1]

Table 2: Handling and Storage Summary

ConditionRecommendationRationale
Work Environment Chemical Fume HoodMinimizes inhalation exposure.
Handling In a contained system (e.g., glove box)Prevents generation of airborne particles.
Storage Temperature Room Temperature (verify with CoA)Ensures stability.
Storage Atmosphere Inert Gas (e.g., Argon)Prevents oxidative degradation.[8]
Container Tightly sealed, amber vialsProtects from moisture and light.[8]

dot

Handling_Logic Start Start In Fume Hood? In Fume Hood? Start->In Fume Hood? Proceed with Handling Proceed with Handling In Fume Hood?->Proceed with Handling Yes Stop and Relocate Stop and Relocate In Fume Hood?->Stop and Relocate No Use Contained System? Use Contained System? Proceed with Handling->Use Contained System? Weigh and Transfer Weigh and Transfer Use Contained System?->Weigh and Transfer Yes Proceed with Caution Proceed with Caution Use Contained System?->Proceed with Caution No Store Properly Store Properly Weigh and Transfer->Store Properly Proceed with Caution->Weigh and Transfer

Caption: Decision workflow for safe handling.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Disposal Protocol:

  • Segregation:

    • Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [9] This is because disposal methods differ, and mixing can increase disposal costs and environmental impact.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

  • Storage of Waste:

    • Keep the waste container tightly closed and store it in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.

  • Arranging for Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Table 3: Waste Disposal Summary

Waste TypeContainerSegregationLabeling
Solid Waste (contaminated consumables)Lined, sealed containerHalogenated Waste"Hazardous Waste," chemical name, date
Liquid Waste (solutions)Compatible, sealed containerHalogenated Organic Liquid Waste"Hazardous Waste," chemical name, concentration, date

dot

Disposal_Pathway Waste Generation Waste Generation Is it Halogenated? Is it Halogenated? Waste Generation->Is it Halogenated? Halogenated Waste Container Halogenated Waste Container Is it Halogenated?->Halogenated Waste Container Yes Non-Halogenated Waste Container Non-Halogenated Waste Container Is it Halogenated?->Non-Halogenated Waste Container No Label Container Label Container Halogenated Waste Container->Label Container Non-Halogenated Waste Container->Label Container Store in Satellite Area Store in Satellite Area Label Container->Store in Satellite Area EHS Pickup EHS Pickup Store in Satellite Area->EHS Pickup

Caption: Waste disposal decision pathway.

References

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